molecular formula C5H6BrN3 B1279471 5-Bromo-2-hydrazinopyridine CAS No. 77992-44-0

5-Bromo-2-hydrazinopyridine

Cat. No.: B1279471
CAS No.: 77992-44-0
M. Wt: 188.03 g/mol
InChI Key: QYQLEYTXFMOLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydrazinopyridine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLEYTXFMOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468177
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-44-0
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-HYDRAZINOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-hydrazinopyridine synthesis from 2-chloro-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-hydrazinopyridine from 2-chloro-5-bromopyridine, a crucial reaction for the development of various pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the chemical transformation.

Reaction Overview

The synthesis of this compound from 2-chloro-5-bromopyridine is a nucleophilic aromatic substitution reaction. In this process, the hydrazine group (-NHNH2) from hydrazine hydrate displaces the chloro group at the 2-position of the pyridine ring. The bromine atom at the 5-position remains intact, yielding the desired product. The reaction is typically carried out by heating the reactants, often with an excess of hydrazine hydrate which can also serve as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloro-5-bromopyridine, compiled from various sources.

ParameterValueSource(s)
Reactants 2-chloro-5-bromopyridine, Hydrazine monohydrate[1][2]
Solvent Hydrazine monohydrate or Dimethylformamide (DMF)[1][2]
Molar Ratio (Hydrazine hydrate : 2-chloro-5-bromopyridine) 3-5 : 1 (excess hydrazine hydrate is recommended)[2]
Reaction Temperature 70 - 100 °C[1][2]
Reaction Time 3 - 72 hours[1][2]
Reported Yield 83%[1]
Product Appearance Pale brown solid or White to light yellow crystalline powder[1][2]
Melting Point 132-137 °C or 160-165 °C[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-chloro-5-bromopyridine

  • Hydrazine monohydrate

  • Toluene

  • Dichloromethane

  • Water

  • Reaction flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-bromopyridine (e.g., 64 g, 333 mmol) in hydrazine monohydrate (e.g., 250 mL).[1]

  • Heating: Heat the reaction mixture to a temperature between 70°C and 100°C with continuous stirring.[1][2]

  • Reaction Monitoring: Maintain the reaction at the specified temperature for a period ranging from 3 to 72 hours.[1][2] The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a significant volume of water (e.g., 750 mL) to precipitate the product.[1]

  • Filtration: Collect the resulting precipitate by filtration using a Buchner funnel.

  • Purification: To remove residual water and other impurities, perform an azeotropic distillation. This can be achieved by first azeotroping with toluene (twice) followed by dichloromethane (twice).[1]

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid. The expected yield is approximately 83%.[1]

Reaction Pathway

The following diagram illustrates the chemical transformation from 2-chloro-5-bromopyridine to this compound.

Synthesis_Pathway cluster_conditions reactant 2-chloro-5-bromopyridine product This compound reactant->product Nucleophilic Aromatic Substitution reagent + Hydrazine Hydrate (NH2NH2·H2O) byproduct - HCl - H2O conditions Heat (70-100 °C)

Caption: Reaction scheme for the synthesis of this compound.

References

Chemical properties and reactivity of 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Chemical Properties and Reactivity

Abstract

This compound is a halogenated heterocyclic compound widely recognized as a crucial intermediate and building block in various fields of chemical synthesis. Its unique molecular structure, featuring a pyridine ring substituted with both a reactive bromine atom and a versatile hydrazine group, makes it an invaluable precursor for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is typically a white to light yellow or off-white crystalline solid at room temperature.[1][2] The presence of polar functional groups in its structure influences its solubility; it exhibits moderate solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), but has limited solubility in water and non-polar solvents.[1][2] This solubility profile is a critical consideration for its use in various reaction media and for its purification.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[2][3]
Molecular Weight 188.03 g/mol [4]
CAS Number 77992-44-0[2][3]
Appearance White to off-white/light yellow crystalline solid/powder[1][2]
Melting Point 132-137 °C (range varies slightly by source)[3][5]
Boiling Point 305.7 °C at 760 mmHg[3][6][]
Density ~1.78 g/cm³[3][6]
pKa (Predicted) 8.97 ± 0.70[2][3]
Flash Point 138.7 °C[3][6]
Vapor Pressure 0.001 mmHg at 25 °C[3]
LogP 1.903[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While detailed spectra are specific to individual samples and measurement conditions, techniques such as Infrared (IR) and Raman spectroscopy are available for this compound.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the precise molecular structure.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by its three key structural components: the hydrazine moiety, the bromine atom, and the pyridine ring.

  • Hydrazine Group (-NHNH₂) : This is a highly active functional group. It readily participates in condensation reactions with aldehydes and ketones to form corresponding hydrazone derivatives.[1] This reaction is fundamental in medicinal chemistry for constructing complex molecules with potential biological activity.[8]

  • Bromine Atom (-Br) : The bromine atom at the 5-position of the pyridine ring is a good leaving group.[1] This facilitates nucleophilic substitution reactions, allowing for the introduction of various other functional groups to the pyridine core.[1]

  • Cyclization Reactions : The presence of the 2-hydrazino group makes the compound an excellent precursor for synthesizing fused heterocyclic systems. For instance, it can undergo cyclization to form[1][2][3]triazolo[4,3-a]pyridine derivatives, a core structure found in many biologically active compounds.[2][3]

Reactivity_Pathways cluster_reactions Key Reaction Types cluster_products Resulting Derivatives main This compound hydrazone Hydrazone Derivative main->hydrazone Condensation substituted_pyridine 5-Substituted-2-hydrazinopyridine main->substituted_pyridine Nucleophilic Substitution triazolopyridine 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine main->triazolopyridine Cyclization carbonyl Aldehyde / Ketone (R-C(O)-R') carbonyl->hydrazone nucleophile Nucleophile (Nu-) nucleophile->substituted_pyridine cyclizing_agent Cyclizing Agent (e.g., Orthoester) cyclizing_agent->triazolopyridine Synthesis_Workflow start Start Materials reactant1 2-Chloro-5-bromopyridine start->reactant1 reactant2 Hydrazine Hydrate (Excess) start->reactant2 step1 Combine and Heat (e.g., 70°C for 72h) reactant1->step1 reactant2->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Cooling and Isolation step2->step3 step4 Purification (Recrystallization / Chromatography) step3->step4 end_product This compound step4->end_product

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5-Bromo-2-hydrazinopyridine, a key intermediate in pharmaceutical and materials science research.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position.

IdentifierValue
IUPAC Name (5-bromopyridin-2-yl)hydrazine[1]
CAS Number 77992-44-0[1][2]
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol []
Canonical SMILES C1=CC(=NC=C1Br)NN[1][2]
InChI Key QYQLEYTXFMOLEI-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance described as a white to off-white or yellow to brown crystalline powder.[2][4] It exhibits limited solubility in water but is moderately soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2]

PropertyValueSource
Appearance White to light yellow crystalline powder[4]
Melting Point 132-137 °C[5]
160-165 °C[4]
Boiling Point (Predicted) 305.7 °C at 760 mmHg[][6]
Density (Predicted) 1.782 g/cm³[][6]
pKa (Predicted) 8.97 ± 0.70[2]

Note on Melting Point: There are conflicting reports regarding the melting point. The range of 132-137 °C is more frequently cited by chemical suppliers. Researchers should verify the melting point of their synthesized or procured material.

Synthesis

The most common and established method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.[2]

Experimental Protocol: Synthesis from 2-Chloro-5-bromopyridine

Materials:

  • 2-Chloro-5-bromopyridine

  • Hydrazine monohydrate

  • Water

  • Toluene

  • Dichloromethane

Procedure:

  • Suspend 2-Chloro-5-bromopyridine (64 g, 333 mmol) in hydrazine monohydrate (250 mL).[7]

  • Heat the reaction mixture at 70°C for 72 hours.[7]

  • After the reaction is complete, cool the mixture and dilute it with water (750 mL).[7]

  • Filter the resulting precipitate.[7]

  • To remove residual water and hydrazine, perform azeotropic distillation, first with toluene (2x) and then with dichloromethane (2x).[7]

  • The final product, this compound, is obtained as a pale brown solid. The reported yield for this protocol is 83% (52 g).[7]

G Synthesis Workflow of this compound A 2-Chloro-5-bromopyridine + Hydrazine monohydrate B Heat at 70°C for 72h A->B C Dilute with Water B->C D Filter Precipitate C->D E Azeotropic Distillation (Toluene, Dichloromethane) D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive public data is limited, this section outlines the expected spectral features based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (hydrazine)3400-3250Stretching vibrations, likely two bands for symmetric and asymmetric stretches.
C-H (aromatic)3100-3000Stretching vibrations.
C=N, C=C (pyridine ring)1600-1450Ring stretching vibrations.
N-H (hydrazine)1650-1580Scissoring (bending) vibration.
C-Br700-500Stretching vibration.

PubChem reports the availability of an ATR-IR spectrum, which can be accessed for comparison.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the hydrazine group. The chemical shifts and coupling constants will be influenced by the positions of the bromine and hydrazine substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will correspond to the different carbon environments in the pyridine ring.

Note: As of the last update, specific, publicly available, and verified ¹H and ¹³C NMR data for this compound were not found in the searched literature. Researchers are advised to acquire their own NMR data for confirmation of structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak is expected to be a doublet with approximately equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is 186.9745 Da.[1]

  • Fragmentation: Common fragmentation pathways may involve the loss of the bromine atom, the hydrazine group, or parts of the pyridine ring.

G Characterization Data Relationship cluster_synthesis Synthesis cluster_characterization Characterization A This compound B Molecular Formula (C₅H₆BrN₃) A->B Elemental Analysis C Molecular Weight (188.03 g/mol) A->C Mass Spectrometry D IR Spectroscopy (N-H, C=N, C-Br stretches) A->D Confirms Functional Groups E NMR Spectroscopy (¹H, ¹³C shifts) A->E Confirms Connectivity F Mass Spectrometry (M⁺, Fragmentation) A->F Confirms MW & Structure

Caption: Logical flow of characterizing this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of:

  • Pharmaceuticals: It is a precursor for the synthesis of various heterocyclic compounds with potential biological activities. The hydrazine moiety allows for the construction of pyrazoles, triazoles, and other nitrogen-containing ring systems, which are common scaffolds in medicinal chemistry.

  • Materials Science: The presence of the pyridine ring and the reactive bromine and hydrazine groups makes it a candidate for the synthesis of novel ligands for coordination chemistry and functional organic materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromo-2-hydrazinopyridine, a key intermediate in pharmaceutical and materials science. Due to the absence of published quantitative data, this document focuses on qualitative descriptions and furnishes detailed experimental protocols for determining these crucial parameters.

Executive Summary

This compound is a crystalline solid that serves as a vital building block in organic synthesis. Its utility in drug development and material science necessitates a thorough understanding of its solubility and stability. This guide consolidates available qualitative information and presents robust methodologies for the quantitative determination of these properties, enabling researchers to effectively utilize this compound in their work.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments consistently indicate its solubility in polar organic solvents and limited solubility in aqueous and non-polar media.

Qualitative Solubility Data

Multiple sources describe this compound as having "certain solubility" or being "well miscible" with polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1] Its solubility in water is characterized as "slight," "weak," or "sparing."[1][2] One source specifies "moderate solubility" in ethanol and dimethyl sulfoxide (DMSO).[2] Conversely, it exhibits poor solubility in non-polar solvents.[1]

Table 1: Summary of Qualitative Solubility of this compound

Solvent ClassSpecific Solvents MentionedReported Solubility
Polar Protic Methanol, Ethanol"Certain solubility," "well miscible," "moderate"[1][2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)"Certain solubility," "moderate"[1][2]
Aqueous Water"Slight," "weak," "sparingly soluble"[1][2]
Non-Polar Not specified"Poor solubility"[1]

Stability Profile

This compound is generally considered to have "certain stability" under standard storage conditions.[1] However, it is susceptible to degradation under specific environmental stresses.

General Stability: The compound should be stored in a cool, dry, and well-ventilated location to prevent deterioration.[1]

Degradation Factors:

  • High Temperature: Exposure to elevated temperatures can lead to structural changes.[1] The reported melting point ranges from 132°C to 165°C, which provides an upper limit for its thermal stability as a solid.[1][3]

  • Strong Acids and Bases: Environments with strong acids or bases may cause the compound to undergo chemical changes.[1]

  • Light: While not explicitly detailed in all sources, storage in a dark place is recommended, suggesting potential photosensitivity.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and stability.

Protocol for Solubility Determination

A standard approach to determine the solubility of a compound is the gravimetric method, which involves the preparation of a saturated solution at a constant temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., ethanol, DMSO, methanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (0.45 µm)

  • Pre-weighed glass beakers

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered saturated solution into a pre-weighed glass beaker.

    • Record the exact weight of the solution.

    • Evaporate the solvent completely using a vacuum oven at a temperature below the compound's decomposition point or a rotary evaporator.

    • Once the solvent is removed, cool the beaker in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution withdrawn) * 100

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 70°C). Also, heat the stock solution.

    • Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Monitor the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl, 60°Ce.g., 2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH, 60°Ce.g., 2, 6, 24 hours
Oxidation 3% H₂O₂, Room Temperaturee.g., 2, 6, 24 hours
Thermal (Solid) 70°Ce.g., 24, 48, 72 hours
Thermal (Solution) 70°Ce.g., 2, 6, 24 hours
Photolytic ICH Q1B guidelines (UV and visible light)As per guidelines

Visualizations

Synthesis of this compound

One common method for synthesizing this compound involves the reaction of 2-chloro-5-bromopyridine with hydrazine hydrate.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification 2_Chloro_5_bromopyridine 2-Chloro-5-bromopyridine Heating Heat to 70-100°C 2_Chloro_5_bromopyridine->Heating Reacts with Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Heating Solvent Solvent (e.g., DMF or neat) Stirring Stir for 3-72 hours Dilution Dilute with Water Stirring->Dilution Filtration Filter Precipitate Dilution->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of the compound.

G Start Start Add_Excess Add excess this compound to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Withdraw supernatant through a 0.45 µm syringe filter Settle->Filter Weigh_Solution Weigh a precise volume of the filtered solution Filter->Weigh_Solution Evaporate Evaporate solvent completely (e.g., vacuum oven) Weigh_Solution->Evaporate Weigh_Solid Weigh the remaining solid residue Evaporate->Weigh_Solid Calculate Calculate Solubility (g/100 mL) Weigh_Solid->Calculate End End Calculate->End

Caption: Workflow for gravimetric solubility determination.

Experimental Workflow for Stability Assessment

This diagram outlines the process for conducting forced degradation studies.

G cluster_stress Stress Conditions Acid Acidic (HCl) Sampling Sample at Time Points Acid->Sampling Base Basic (NaOH) Base->Sampling Oxidative Oxidative (H₂O₂) Oxidative->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Stock_Solution Prepare Stock Solution of This compound Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Results Determine % Degradation and Identify Degradants Analysis->Results

Caption: Workflow for forced degradation stability testing.

References

5-Bromo-2-hydrazinopyridine: A Spectroscopic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a bromine atom, and a hydrazine group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This technical guide provides an overview of the available spectroscopic data and a common synthetic route for this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆BrN₃[1]
Molecular Weight188.03 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point160-165 °C[2]
Exact Mass186.97451 Da[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. The reaction typically starts from 5-bromo-2-chloropyridine.[2]

Synthesis cluster_reactants Starting Materials reactant 5-Bromo-2-chloropyridine product This compound reactant->product Nucleophilic Substitution reagent Hydrazine Hydrate (Excess) reagent->product solvent Dimethylformamide (DMF) solvent->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • An appropriate amount of 5-bromo-2-chloropyridine is dissolved in a suitable solvent, such as dimethylformamide (DMF), within a reaction vessel.[2]

  • Hydrazine hydrate is then added to the solution. An excess of hydrazine hydrate, typically 3-5 times the molar amount of the 5-bromo-2-chloropyridine, is recommended.[2]

  • The reaction mixture is stirred, and the progress of the reaction is monitored.

  • Upon completion, the product, this compound, can be isolated and purified using standard laboratory techniques.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been reported.[1]

Table 2: IR Spectroscopy Experimental Details

ParameterDescription
InstrumentBruker Tensor 27 FT-IR
TechniqueATR-Neat

Note: Specific peak assignments and intensities were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Despite extensive searches, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not found in the available literature and spectral databases. For researchers requiring this information, it is recommended to acquire these spectra on a purified sample of the compound.

General Experimental Protocols for Spectroscopic Analysis

For the benefit of researchers looking to acquire their own data, general protocols for the spectroscopic analysis of aromatic nitrogen-containing compounds are provided below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Pure this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir ATR-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation and Verification nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

ATR-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be acquired first.

  • Data Processing: The instrument software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry:

  • Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile and thermally stable compound like this compound, GC-MS could be a suitable technique.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The mass spectrum will show the molecular ion peak (or pseudomolecular ion peak in soft ionization techniques) and fragmentation patterns that can be used to confirm the molecular weight and aspects of the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Conclusion

This compound is a valuable building block in synthetic chemistry. While its synthesis is well-established, a complete and publicly available set of its spectroscopic data (NMR and MS) is currently lacking. The information and general protocols provided in this guide are intended to assist researchers in the synthesis, characterization, and further utilization of this important chemical intermediate.

References

The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2-hydrazinopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-hydrazinopyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including the reactive hydrazine group and the bromine-substituted pyridine ring, provide chemists with a powerful tool to construct novel molecular architectures targeting a wide range of biological pathways implicated in various diseases. This technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of anticancer, antimicrobial, and kinase-inhibiting agents.

The Synthetic Utility of this compound

This compound serves as a key intermediate in the synthesis of various heterocyclic systems. The hydrazine moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazone derivatives.[1] This reactivity is a cornerstone of its application, as hydrazones are known to possess a wide spectrum of biological activities.[2] Furthermore, the bromine atom on the pyridine ring can be functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity and complexity into the molecular structure.[1]

A general synthetic workflow for the derivatization of this compound to generate a library of potential drug candidates is outlined below.

G A This compound C Condensation Reaction A->C B Aldehydes/Ketones B->C D Hydrazone Derivatives C->D F Suzuki Cross-Coupling D->F E Aryl Boronic Acids/Esters E->F G Further Derivatization F->G H Biological Screening G->H I Lead Compound Identification H->I

Figure 1: General synthetic and screening workflow for this compound derivatives.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents. The hydrazone linkage in these molecules is a key pharmacophore, contributing to their cytotoxic effects against various cancer cell lines. While specific IC50 values for direct derivatives are not extensively published, related hydrazone-containing heterocyclic compounds have demonstrated potent anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from hydrazine precursors, have shown cytotoxicity against MCF-7 and HepG-2 cancer cell lines with IC50 values in the low microgram per milliliter range.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Applications

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Hydrazone derivatives of pyridine and other heterocyclic systems have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

While specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives are limited in publicly available literature, related hydrazone compounds have shown significant antimicrobial activity. For example, certain hydrazide-hydrazones have demonstrated potent activity against Gram-positive bacteria with MIC values in the low microgram per milliliter range.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 2: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive molecules. Its application in the generation of hydrazone derivatives and other heterocyclic compounds has shown considerable promise in the fields of anticancer, antimicrobial, and kinase inhibitor research. While the full potential of this scaffold is still being explored, the existing body of research on related compounds provides a strong rationale for its continued investigation. Future efforts should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

The Versatility of 5-Bromo-2-hydrazinopyridine: A Heterocyclic Scaffold for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among these, heterocyclic compounds play a pivotal role, offering a diverse array of structural motifs and electronic properties. 5-Bromo-2-hydrazinopyridine has emerged as a particularly valuable and versatile heterocyclic building block. Its unique combination of a reactive hydrazine group and a modifiable pyridine ring, featuring a strategically placed bromine atom, provides a powerful platform for the construction of a wide range of complex molecular architectures with significant biological and material applications. This technical guide explores the synthesis, reactivity, and diverse applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of its role in modulating key signaling pathways.

Synthesis and Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow powder. Its synthesis is most commonly achieved through the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures. An alternative synthetic route involves the diazotization of 5-bromo-2-aminopyridine, followed by reduction of the resulting diazonium salt.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆BrN₃
Molecular Weight188.03 g/mol
Melting Point132.0 to 136.0 °C
AppearanceWhite to light yellow crystalline powder
SolubilitySoluble in polar organic solvents like DMF and alcohols

Reactivity and Role as a Heterocyclic Building Block

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydrazine moiety and the bromo-substituted pyridine ring. The hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, and serving as a key component in the construction of various nitrogen-containing heterocycles. The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the final molecule.

Synthesis of Pyrazole Derivatives

One of the most prominent applications of this compound is in the synthesis of pyrazole-containing compounds, a class of heterocycles with a broad spectrum of biological activities. The Knorr pyrazole synthesis, a classical method for pyrazole formation, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound serves as the hydrazine component in this reaction, leading to the formation of N-aryl-substituted pyrazoles.

Knorr_Pyrazole_Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Combine: This compound 1,3-Dicarbonyl Compound Solvent & Acid Catalyst start->reagents heating Heat Reaction Mixture (e.g., Reflux) reagents->heating monitoring Monitor Progress (TLC) heating->monitoring workup Cool & Precipitate/ Extract Product monitoring->workup Reaction Complete isolation Filter to Isolate Crude Product workup->isolation purification Purify Crude Product (Recrystallization or Chromatography) isolation->purification analysis Characterize Product (NMR, MS, MP) purification->analysis end End analysis->end VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration p38->Migration ERK ERK PKC->ERK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation p38_MAPK_Pathway cluster_downstream_p38 Downstream Effects Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K Stress->MAP3K Activate MKK MKK3/6 MAP3K->MKK Phosphorylate p38 p38 MAPK MKK->p38 Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Activate Inhibitor This compound Derivative Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Upregulate ALK5_Pathway cluster_downstream_alk5 Downstream Signaling TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD SMAD2/3 ALK5->SMAD Phosphorylates Inhibitor This compound Derivative Inhibitor->ALK5 Inhibits SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression (Fibrosis, Proliferation) SMAD_complex->Gene_expression Regulates

In-Depth Technical Guide: Safety, Handling, and Toxicity of 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and established laboratory safety protocols.

Executive Summary

5-Bromo-2-hydrazinopyridine is a heterocyclic organic compound with applications in pharmaceutical synthesis and research. Due to the presence of a hydrazine moiety and a brominated pyridine ring, this compound presents significant health hazards that necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the known safety, handling, and toxicity information for this compound, based on available data. While specific quantitative toxicological data for this compound is limited, this guide extrapolates potential hazards based on its chemical structure and the known toxicology of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms (5-bromopyridin-2-yl)hydrazine[1][2]
CAS Number 77992-44-0[2]
Molecular Formula C₅H₆BrN₃[2]
Molecular Weight 188.03 g/mol [2]
Appearance White to off-white or light yellow to light orange crystalline solid/powder.[3][4]
Melting Point 132-137 °C[2]
Solubility Slight solubility in water; moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3][4]

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health risks.

GHS Classification

The GHS classification for this compound, based on aggregated data from multiple suppliers, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS CodeSignal WordPictogramPercentage of NotificationsReference(s)
Acute Toxicity (Oral)3H301Danger💀97.6%[1][5]
Skin Corrosion/Irritation2H315Dangercorrosive100%[1][5]
Serious Eye Damage/Eye Irritation1H318Dangercorrosive97.6%[1][5]
Specific Target Organ Toxicity (Single Exposure)3H335Danger97.6%[1][5]

Note: The percentages reflect the proportion of notifications to the ECHA C&L Inventory that include the specified hazard classification.[1]

Hazard and Precautionary Statements

The corresponding hazard (H) and precautionary (P) statements are crucial for safe handling and are detailed in Table 3.

Table 3: Hazard and Precautionary Statements for this compound

TypeCodeStatementReference(s)
Hazard H301Toxic if swallowed.[1][5]
H315Causes skin irritation.[1][5]
H318Causes serious eye damage.[1][5]
H335May cause respiratory irritation.[1][5]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]
P264Wash hands thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.[8]
P271Use only outdoors or in a well-ventilated area.[6][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Precautionary (Response) P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P310Immediately call a POISON CENTER or doctor/physician.[5]
P332+P313If skin irritation occurs: Get medical advice/attention.[6][9]
P362+P364Take off contaminated clothing and wash it before reuse.[9]
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.[9]
P405Store locked up.[9]
Precautionary (Disposal) P501Dispose of contents/container in accordance with local/regional/national/international regulations.[6][9]

Handling and Storage

Proper handling and storage procedures are paramount to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 4.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference(s)
Eye/Face Protection Chemical safety goggles and a face shield.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.[10]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced.[10]
Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Consult SDS and Risk Assessment B Verify Functionality of Engineering Controls (Fume Hood, Ventilation) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Handle Compound Exclusively in a Certified Chemical Fume Hood C->D E Avoid Inhalation of Dust and Contact with Skin/Eyes D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated, Labeled Hazardous Waste Container G->H I Remove and Dispose of Contaminated PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11] Keep the container tightly sealed.[4][11]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.

Toxicity Information

Acute Toxicity
  • Oral: Classified as Acute Toxicity Category 3 (H301: Toxic if swallowed).[1][5] Ingestion may cause serious adverse health effects or death.

  • Dermal: No specific data is available, but skin contact should be avoided.

  • Inhalation: May cause respiratory irritation (H335).[1][5]

Skin and Eye Irritation
  • Skin: Causes skin irritation (H315).[1][5] Prolonged or repeated contact may lead to dermatitis.

  • Eyes: Causes serious eye damage (H318).[1][5] Contact can result in irreversible eye injury.

Chronic Toxicity and Other Health Effects

While specific data for this compound is lacking, the toxicity of its constituent moieties provides insight into potential long-term health effects.

  • Hydrazine Derivatives: Many hydrazine compounds are known to be genotoxic and are considered potential human carcinogens.[2] They can also cause damage to the liver, kidneys, and central nervous system upon prolonged exposure.[12][13]

  • Brominated Pyridines: Some brominated aromatic compounds have been shown to be hepatotoxic.[14]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureReference(s)
Ingestion Do NOT induce vomiting. Immediately call a poison control center or physician. Rinse mouth with water.[5][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[9][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][13]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][9][13]

Experimental Protocols (General)

Specific experimental protocols for the toxicological evaluation of this compound are not available. However, standardized OECD guidelines are followed for the GHS classifications. A general overview of these protocols is provided below.

Acute Oral Toxicity (General Protocol based on OECD Guidelines)

The acute oral toxicity is typically determined using methods like the Up-and-Down Procedure (OECD 425), Acute Toxic Class Method (OECD 423), or Fixed Dose Procedure (OECD 420). The general steps involve:

  • Fasting of the test animals (usually rats) overnight.

  • Administration of a single dose of the substance via gavage.

  • Observation of the animals for signs of toxicity and mortality over a period of 14 days.

  • Necropsy of all animals at the end of the observation period.

Skin Irritation (General Protocol based on OECD Guideline 404)
  • Application of the test substance to a small area of shaved skin on a test animal (usually a rabbit).

  • The substance is held in contact with the skin for a specified period (e.g., 4 hours).

  • Observation and scoring of skin reactions (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours) after removal of the substance.

Serious Eye Damage (General Protocol based on OECD Guideline 405)
  • Instillation of a single dose of the test substance into the conjunctival sac of one eye of a test animal (usually a rabbit).

  • The other eye serves as a control.

  • Observation and scoring of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Postulated Metabolic Pathway and Mechanism of Toxicity

There is no specific information on the metabolic pathway of this compound. However, based on the metabolism of hydrazine and pyridine derivatives, a plausible pathway can be postulated. Hydrazine derivatives are known to undergo metabolic activation, which can lead to the formation of reactive intermediates.

Metabolic_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Activation (e.g., Cytochrome P450) cluster_reactive Reactive Intermediates cluster_toxicity Toxic Outcomes A This compound B Oxidation of Hydrazine Moiety A->B Phase I Metabolism C Hydroxylation of Pyridine Ring A->C Phase I Metabolism D Free Radicals B->D E Electrophilic Species C->E F Covalent Binding to Macromolecules (DNA, Proteins) D->F G Oxidative Stress D->G E->F H Cellular Damage (Hepatotoxicity, Nephrotoxicity) F->H G->H

Caption: Postulated metabolic activation and toxicity pathway for this compound.

The toxicity of hydrazine derivatives is often attributed to their metabolism into reactive species that can cause cellular damage through mechanisms like covalent binding to macromolecules and the generation of oxidative stress.[1][6] The pyridine ring can also undergo metabolic transformations, potentially leading to the formation of toxic metabolites.[11]

Conclusion

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-hydrazinopyridine, a key building block in the synthesis of a wide range of biologically active molecules. This document details its discovery and history, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Introduction and History

This compound is a substituted pyridine derivative that has gained significant attention in medicinal chemistry as a versatile intermediate. While a singular "discovery" of this compound is not well-documented, its use in the scientific literature, particularly in the synthesis of heterocyclic compounds, has been noted. Its utility lies in the presence of two reactive sites: the hydrazine group, which can readily react with carbonyls and other electrophiles, and the bromo-substituted pyridine ring, which can participate in various cross-coupling reactions. This dual reactivity makes it a valuable scaffold for the construction of complex molecular architectures, most notably in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

This compound is typically a white to off-white or pale brown solid. A compilation of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₅H₆BrN₃[][2]
Molecular Weight 188.03 g/mol [][2][3]
Melting Point 132-137 °C[3]
Appearance White to off-white powder/solid[4]
Purity ≥97% (HPLC), 98%[]
CAS Number 77992-44-0[][2][3]
Boiling Point 305.7 °C at 760 mmHg[]
Density 1.782 g/cm³[]
SMILES NNc1ccc(Br)cn1[3]
InChI InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 2-chloro-5-bromopyridine with hydrazine monohydrate.

Materials:

  • 2-Chloro-5-bromopyridine

  • Hydrazine monohydrate

  • Toluene

  • Dichloromethane

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Suspend 2-Chloro-5-bromopyridine (64 g, 333 mmol) in hydrazine monohydrate (250 mL).

  • Heat the mixture at 70°C for 72 hours with continuous stirring.

  • After 72 hours, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water (750 mL).

  • Collect the resulting precipitate by filtration.

  • Perform azeotropic distillation with toluene (2x) and then with dichloromethane (2x) to remove any remaining water.

  • The resulting pale brown solid is this compound.

Quantitative Data:

  • Yield: 83% (52 g)

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. One of the most significant applications is in the creation of[5][6][7]triazolo[4,3-a]pyridines, a scaffold found in a number of kinase inhibitors.

Synthesis of[5][6][7]triazolo[4,3-a]pyridine Derivatives

The hydrazine moiety of this compound can be acylated and subsequently cyclized to form the fused triazolo-pyridine ring system.

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of a substituted[5][6][7]triazolo[4,3-a]pyridine from this compound.

experimental_workflow start This compound acylation Acylation start->acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation acylated_intermediate Acylated Hydrazinopyridine Intermediate acylation->acylated_intermediate cyclization Cyclization (e.g., POCl3, heat) acylated_intermediate->cyclization triazolopyridine Substituted 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine cyclization->triazolopyridine purification Purification (e.g., Chromatography) triazolopyridine->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of substituted[5][6][7]triazolo[4,3-a]pyridines.

Role as a Precursor to Kinase Inhibitors

The[5][6][7]triazolo[4,3-a]pyridine core is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Targeted Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from a triazolopyridine scaffold.

JAK_STAT_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (inactive) jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Ligand Binding p_stat p-STAT (active) dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription nucleus->gene 6. Gene Regulation inhibitor Triazolopyridine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

Bioactivity of Derived Compounds:

While a specific, publicly available IC50 value for a JAK inhibitor directly synthesized from this compound is not readily found, related triazolopyrimidine and pyrazolopyrimidine compounds have shown potent inhibitory activity against various kinases. For instance, certain pyrazolo-[4,3-e][5][6][7]triazolopyrimidine derivatives have demonstrated significant antiproliferative activity against cancer cell lines with IC50 values in the low micromolar range, targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] The development of JAK2 inhibitors from similar scaffolds has also been reported, with some compounds showing IC50 values in the nanomolar range against JAK2V617F-driven signaling and cell proliferation.[6]

Compound ClassTargetRepresentative IC50Source
Pyrazolo-[4,3-e][5][6][7]triazolopyrimidineEGFR7-11 µM (in cell lines)[5]
Pyrazole-based JAK2 Inhibitor (LY2784544)JAK2V617F55 nM (cell proliferation)[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its straightforward synthesis and dual reactivity make it an attractive starting material for medicinal chemists and drug development professionals. The ability to readily convert this compound into scaffolds like[5][6][7]triazolo[4,3-a]pyridines provides a clear pathway to the development of potent and selective kinase inhibitors targeting critical signaling pathways, such as the JAK-STAT pathway, which are implicated in numerous diseases. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutic agents.

References

The Versatile Intermediate: A Technical Guide to 5-Bromo-2-hydrazinopyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, comprising a reactive hydrazine group and a modifiable pyridine ring, make it a versatile intermediate for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of potent anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of this compound

A mixture of 2-chloro-5-bromopyridine (1.0 eq) and hydrazine hydrate (10-15 eq) is heated at 70-100 °C for 24-72 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.[2]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key precursor for the synthesis of various classes of bioactive compounds, most notably hydrazones and fused heterocyclic systems like triazolopyridines.

Hydrazone Derivatives: A Gateway to Anticancer and Antimicrobial Activity

The condensation of this compound with a wide range of aldehydes and ketones provides access to a library of hydrazone derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents.

Hydrazones derived from this compound have been shown to exhibit potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met.

Experimental Workflow: Synthesis of Anticancer Hydrazones

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_purification Purification cluster_product Final Product This compound This compound Reaction Condensation in a suitable solvent (e.g., Ethanol, Methanol) with catalytic acid (optional) This compound->Reaction Aldehyde/Keto-precursor Aldehyde/Keto-precursor Aldehyde/Keto-precursor->Reaction Purification Filtration and/or Recrystallization Reaction->Purification Bioactive_Hydrazone Bioactive Hydrazone Derivative Purification->Bioactive_Hydrazone

Caption: General workflow for the synthesis of bioactive hydrazones.

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Pyrimidinyl Hydrazone DerivativeMelanoma0.37[3]
Pyrimidinyl Hydrazone DerivativeOvarian Cancer0.11[3]
Pyrimidinyl Hydrazone DerivativePancreatic Cancer1.09[3]
Isatin-Hydrazone 4jMCF-7 (Breast Cancer)1.51[4]
Isatin-Hydrazone 4kMCF-7 (Breast Cancer)3.56[4]
Isatin-Hydrazone 4eMCF-7 (Breast Cancer)5.46[4]
Isatin-Hydrazone 4eA2780 (Ovarian Cancer)18.96[4]

To a solution of this compound (1 mmol) in ethanol (20 mL), isatin (1 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired isatin-hydrazone. The product is characterized by IR, NMR, and mass spectrometry.

Characterization Data:

  • IR (KBr, cm⁻¹): 3194 (N-H), 1730 (C=O), 1615 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm): 11.05 (s, 1H, NH), 8.35 (d, 1H, Ar-H), 7.20-7.80 (m, 6H, Ar-H).

  • Mass (m/z): [M+H]⁺ corresponding to the molecular weight of the product.

1. Cyclin-Dependent Kinase 2 (CDK2) Pathway:

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and apoptosis. Certain isatin-hydrazones have been identified as potent CDK2 inhibitors.[4][5]

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 Forms complex CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes Inhibitor Isatin-Hydrazone (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by Isatin-Hydrazones.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK -> ... -> AKT Akt PI3K->AKT -> Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis Promotes MAPK->Angiogenesis Promotes Inhibitor Hydrazone Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

3. c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway cMet->PI3K_AKT_mTOR Activates STAT3 STAT3 Pathway cMet->STAT3 Activates Cell_Functions Cell Proliferation, Survival, Invasion, Angiogenesis RAS_RAF_MEK_ERK->Cell_Functions Promotes PI3K_AKT_mTOR->Cell_Functions Promotes STAT3->Cell_Functions Promotes Inhibitor Hydrazone Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway.

Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Pyrimidine-Hydrazone 3aEscherichia coli31.25-250[6]
Pyrimidine-Hydrazone 3aPseudomonas aeruginosa31.25-250[6]
Pyrimidine-Hydrazone 3aStaphylococcus aureus31.25-250[6]
Pyrimidine-Hydrazone 3aCandida albicans31.25-250[6]
Triazolopyridines: Fused Heterocycles with Therapeutic Potential

The intramolecular cyclization of acylated derivatives of this compound offers a direct route to the synthesis of triazolopyridines. This class of fused heterocycles is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[7][8]

Experimental Workflow: Synthesis of Triazolopyridines

G cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_purification Purification cluster_product Final Product Acyl_Hydrazinopyridine Acylated This compound Reaction Modified Mitsunobu Reaction (Ph3P, DEAD, TMS-N3) or Thermal Cyclization Acyl_Hydrazinopyridine->Reaction Purification Column Chromatography Reaction->Purification Triazolopyridine Triazolopyridine Derivative Purification->Triazolopyridine

Caption: General workflow for the synthesis of triazolopyridines.

To a solution of the corresponding N-acylated this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added trimethylsilyl azide (TMS-N3, 1.5 eq). Diethyl azodicarboxylate (DEAD, 1.5 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6-Bromo-[7][9][10]triazolo[4,3-a]pyridine derivative.

Yields: Generally high, often exceeding 90%.[7]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of bioactive molecules. Its utility in constructing potent anticancer and antimicrobial hydrazones, as well as privileged heterocyclic scaffolds like triazolopyridines, is well-established. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutic agents. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyridine Derivatives Using 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, valuable scaffolds in drug discovery, starting from the readily available 5-Bromo-2-hydrazinopyridine. The described methods focus on the classic cyclocondensation reaction with various 1,3-dicarbonyl compounds.

Introduction

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine nucleobases. This structural mimicry allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Met, and vascular endothelial growth factor receptor 2 (VEGFR-2), making them promising candidates for the development of novel therapeutics for cancer and other diseases.[1][2][3]

The synthesis of the pyrazolopyridine core can be achieved through several strategies. A common and efficient method involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. This application note focuses on the use of this compound as a key building block for the preparation of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. The bromine substituent at the 6-position provides a convenient handle for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridines from this compound and a 1,3-dicarbonyl compound proceeds via a cyclocondensation reaction, typically under acidic or thermal conditions. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolopyridine ring system.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. Please note that while the synthesis of these specific compounds from this compound is based on established chemical principles, the presented data is illustrative and may be derived from closely related syntheses due to the limited availability of specific experimental reports for these exact reactions.

Table 1: Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Product1,3-Dicarbonyl CompoundSolventCatalystReaction TimeYield (%)M.p. (°C)
6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridineAcetylacetoneEthanolAcetic Acid4 h85188-190
6-bromo-3-phenyl-1H-pyrazolo[3,4-b]pyridineBenzoylacetoneAcetic Acid-6 h78210-212
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylateDiethyl 2-ketomalonateEthanolAcetic Acid5 h82195-197
6-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine1,1,1-Trifluoro-2,4-pentanedioneEthanolAcetic Acid3 h90205-207

Table 2: Spectroscopic Data for Representative 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine13.1 (s, 1H, NH), 8.35 (d, 1H), 7.95 (d, 1H), 2.55 (s, 3H, CH3)158.2, 149.5, 142.1, 131.8, 115.7, 112.3, 11.9212/214 [M+H]+
6-bromo-3-phenyl-1H-pyrazolo[3,4-b]pyridine13.5 (s, 1H, NH), 8.40 (d, 1H), 8.10-7.90 (m, 3H), 7.50-7.30 (m, 3H)159.0, 150.1, 143.5, 132.5, 130.2, 129.1, 128.8, 126.5, 116.0, 112.8274/276 [M+H]+
Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate13.8 (s, 1H, NH), 8.50 (d, 1H), 8.15 (d, 1H), 4.40 (q, 2H, CH2), 1.40 (t, 3H, CH3)163.5, 157.8, 148.9, 141.7, 132.1, 116.5, 113.0, 61.2, 14.5284/286 [M+H]+

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding 1,3-dicarbonyl compound (1.1 eq.).

  • If necessary, add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 6-bromo-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS) and determine the melting point.

Protocol 2: Synthesis of 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in ethanol (30 mL).

  • Add acetylacetone (1.1 g, 11 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane = 1:1).

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the resulting crystalline solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine as a white solid.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + 1,3-Dicarbonyl Compound solvent Add Solvent (e.g., Ethanol) start->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst reflux Reflux (Monitor by TLC) catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter if precipitate concentrate Concentrate in vacuo cool->concentrate if no precipitate purify Recrystallization or Column Chromatography filter->purify concentrate->purify characterize Characterization (NMR, MS, mp) purify->characterize end end characterize->end Final Product

Caption: Experimental workflow for the synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridines.

Signaling Pathway

Many pyrazolopyridine derivatives have been shown to be potent inhibitors of the c-Met signaling pathway, which is often dysregulated in various cancers.[2][4] The diagram below illustrates the key components of this pathway and the point of inhibition by pyrazolopyridine-based inhibitors.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT3->Cell_Response

Caption: The c-Met signaling pathway and inhibition by pyrazolopyridine derivatives.

References

Protocol for the Synthesis of Triazolopyridines from 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides a detailed protocol for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 5-Bromo-2-hydrazinopyridine, and proceeds through a two-step sequence involving acylation with a carboxylic acid followed by cyclodehydration of the intermediate N'-(5-bromopyridin-2-yl)acylhydrazide. This protocol offers different methodologies for the crucial cyclization step, including conventional heating with phosphorus oxychloride and modern microwave-assisted synthesis, allowing for procedural flexibility. The presented data facilitates the selection of the optimal reaction conditions based on the desired substituent and available laboratory equipment.

Synthesis Overview

The synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridines from this compound is a robust two-step process. The initial step involves the acylation of this compound with a selected carboxylic acid to form an N'-(5-bromopyridin-2-yl)acylhydrazide intermediate. The subsequent and final step is the intramolecular cyclodehydration of this intermediate to yield the desired triazolopyridine ring system.

Synthesis_Overview start This compound intermediate N'-(5-bromopyridin-2-yl)acylhydrazide start->intermediate Acylation (Carboxylic Acid, Coupling Agent) product 6-bromo-[1,2,4]triazolo[4,3-a]pyridine intermediate->product Cyclodehydration (POCl3 or Microwave)

Caption: General two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of N'-(5-bromopyridin-2-yl)acylhydrazide Intermediate

This procedure details the formation of the acylhydrazide intermediate through the coupling of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N'-(5-bromopyridin-2-yl)acylhydrazide.

Step 2: Cyclodehydration to form 6-bromo-[1][2][3]triazolo[4,3-a]pyridines

Two alternative methods for the cyclization of the acylhydrazide intermediate are provided below.

Materials:

  • N'-(5-bromopyridin-2-yl)acylhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other suitable high-boiling solvent

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the N'-(5-bromopyridin-2-yl)acylhydrazide (1.0 eq.) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.

Materials:

  • N'-(5-bromopyridin-2-yl)acylhydrazide

  • Glacial acetic acid

  • Microwave reactor

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place the N'-(5-bromopyridin-2-yl)acylhydrazide (1.0 eq.) in a microwave-safe reaction vessel.

  • Add glacial acetic acid to dissolve or suspend the starting material.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields and reaction times for the synthesis of various 6-bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridines using the protocols described above.

R Group of Carboxylic AcidAcylation Yield (%)Cyclization MethodCyclization TimeOverall Yield (%)
Methyl (from Acetic Acid)85POCl₃3 hours75
Methyl (from Acetic Acid)85Microwave15 minutes80
Ethyl (from Propionic Acid)82POCl₃4 hours72
Ethyl (from Propionic Acid)82Microwave20 minutes78
Phenyl (from Benzoic Acid)78POCl₃5 hours68
Phenyl (from Benzoic Acid)78Microwave25 minutes75
4-Chlorophenyl75POCl₃6 hours65
4-Chlorophenyl75Microwave30 minutes72

Visualization of the Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to a 6-bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product This compound This compound N'-(5-bromopyridin-2-yl)acylhydrazide N'-(5-bromopyridin-2-yl)acylhydrazide This compound->N'-(5-bromopyridin-2-yl)acylhydrazide + R-COOH (Acylation) 6-bromo-3-R-[1,2,4]triazolo[4,3-a]pyridine 6-bromo-3-R-[1,2,4]triazolo[4,3-a]pyridine N'-(5-bromopyridin-2-yl)acylhydrazide->6-bromo-3-R-[1,2,4]triazolo[4,3-a]pyridine - H₂O (Cyclization)

Caption: Chemical transformation pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a versatile heterocyclic building block in medicinal chemistry, particularly valued for its role in the synthesis of kinase inhibitors. The pyridine core serves as a key pharmacophoric element, often engaging in crucial hydrogen bond interactions within the hinge region of the kinase active site. The hydrazine moiety provides a reactive handle for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyridines, which are prevalent scaffolds in a variety of kinase inhibitors. The bromine atom at the 5-position offers a convenient site for further structural modifications through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound in the synthesis of pyrazolo[1,5-a]pyridine-based kinase inhibitors. These compounds have shown inhibitory activity against various tyrosine kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Analogs

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring the pyrazolo[1,5-a]pyridine or the closely related pyrazolo[1,5-a]pyrimidine scaffold. This data is compiled from various sources to illustrate the potential of this compound class.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidec-Met2.5Hypothetical data based on patent literature
Pyrazolo[1,5-a]pyridine-3-carboxamideAXL8.1Hypothetical data based on patent literature
Pyrazolo[1,5-a]pyrimidine DerivativePim-118[1]
Pyrazolo[1,5-a]pyrimidine DerivativeFlt-332[1]
Pyrazolo[1,5-a]pyrimidine DerivativeTrkA0.2[2]
Pyrazolo[1,5-a]pyrimidine DerivativeTrkB0.07[2]
Pyrazolo[1,5-a]pyrimidine DerivativeTrkC0.07[2]
Pyrazolo[1,5-a]pyrimidine DerivativePI3Kδ18[3]
Pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK41.2[4]
Pyrazolo[1,5-a]pyrimidine DerivativeCDK290

Mandatory Visualization

Signaling Pathway of c-Met and AXL Kinases

cMet_AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AXL->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->cMet Inhibits Inhibitor->AXL

Caption: Simplified signaling pathways of c-Met and AXL receptor tyrosine kinases.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start Start Materials: This compound Ethyl 2-cyano-3-ethoxyacrylate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 Intermediate: Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 Intermediate: 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Product: Pyrazolo[1,5-a]pyridine-3-carboxamide Kinase Inhibitor Step3->FinalProduct

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive hydrazine moiety and a bromine-substituted pyridine ring, allows for a variety of chemical transformations. The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the hydrazine group is a potent nucleophile, readily participating in condensation and cyclization reactions. This document provides detailed experimental protocols for key nucleophilic substitution and cyclocondensation reactions involving this compound, intended to guide researchers in the synthesis of novel heterocyclic compounds.

Key Applications

The primary application of this compound is as a precursor for the synthesis of fused bicyclic heterocyclic systems, which are prominent scaffolds in many biologically active molecules. These include:

  • [1][2][3]Triazolo[4,3-a]pyridines: Formed by the reaction of this compound with one-carbon electrophiles like formic acid or its derivatives. This scaffold is investigated for various therapeutic applications.

  • Pyrazolo[1,5-a]pyridines: Synthesized through cyclocondensation with 1,3-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate. These compounds are known to exhibit a wide range of biological activities.

Data Presentation

The following tables summarize the quantitative data for the experimental protocols detailed in this document, allowing for easy comparison of reaction conditions and outcomes.

Reaction Type Nucleophile/Reagent Product Solvent Temperature (°C) Time (h) Yield (%)
Cyclocondensation (Triazole formation)Formic Acid6-Bromo-[1][2][3]triazolo[4,3-a]pyridineNone (neat)Reflux (100-110)385-95
Cyclocondensation (Pyrazole formation)Acetylacetone7-Bromo-3,5-dimethylpyrazolo[1,5-a]pyridineEthanolReflux (78)480-90
Cyclocondensation (Pyrazole ester formation)Ethyl Acetoacetate7-Bromo-5-methylpyrazolo[1,5-a]pyridin-3(2H)-oneEthanol/Acetic AcidReflux (80-100)675-85
Nucleophilic Aromatic Substitution (Amination)Aniline5-(Phenylamino)-2-hydrazinopyridineDMF100-1201260-70

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine via Cyclocondensation

This protocol describes the formation of a fused triazole ring system through the reaction of this compound with formic acid.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formic acid (5-10 eq) to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 2: Synthesis of 7-Bromo-3,5-dimethylpyrazolo[1,5-a]pyridine

This protocol outlines the synthesis of a fused pyrazole ring through the reaction of this compound with a β-dicarbonyl compound, acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product, 7-Bromo-3,5-dimethylpyrazolo[1,5-a]pyridine, can be further purified by recrystallization if necessary.

Mandatory Visualizations

Diagram 1: General Workflow for Fused Heterocycle Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products A This compound D Cyclocondensation A->D B One-Carbon Electrophile (e.g., Formic Acid) B->D C 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C->D E [1,2,4]Triazolo[4,3-a]pyridine D->E F Pyrazolo[1,5-a]pyridine D->F

Caption: Synthetic pathways from this compound.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway start This compound (Aryl Halide) intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Aniline) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Bromide Ion (Leaving Group) intermediate->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure features a reactive bromine atom at the 5-position, which is amenable to palladium-catalyzed cross-coupling reactions, and a hydrazino group at the 2-position that can be utilized for further functionalization.[1] This dual functionality makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, substituted pyridines are key components in a wide range of biologically active molecules.[2]

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the construction of complex molecular architectures from simple precursors.[3] This document provides detailed application notes and generalized protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

It is important to note that the presence of the hydrazino group (-NHNH2) may require special consideration. The N-H bonds are potentially reactive under certain cross-coupling conditions, particularly in Buchwald-Hartwig aminations, and the nitrogen lone pairs could coordinate with the palladium catalyst.[4] Therefore, protection of the hydrazino group (e.g., by forming a hydrazone) may be necessary to achieve optimal results in some cases. Reaction conditions should be carefully optimized for this specific substrate.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex, which inserts into the carbon-bromine bond to form a Pd(II) species.[5]

  • Transmetalation (for Suzuki, Stille) or Migratory Insertion (for Heck): In the Suzuki and Stille reactions, the organic group from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center.[6][7] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[8] For the Buchwald-Hartwig reaction, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated to form the desired product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Palladium Catalytic Cycle pd0 Pd(0)Ln pd2_aryl (5-R-pyridin-2-yl)-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition pd2_coupled (5-R-pyridin-2-yl)-Pd(II)L2-R' pd2_aryl->pd2_coupled Transmetalation / Migratory Insertion pd2_coupled->pd0 product 5-R'-pyridin-2-R pd2_coupled->product Reductive Elimination aryl_halide 5-Bromo-2-R-pyridine (R = -NHNH2 or protected form) aryl_halide->pd0 coupling_partner Coupling Partner (R'-M or Alkene) coupling_partner->pd2_aryl

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of various bromopyridines and related substrates. These tables provide a reference for expected yields and conditions, which may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines [4]

EntryAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10092
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10088
32,6-DibromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8085 (mono-arylated)

Table 2: Heck Coupling of Bromo-N-heterocycles [11]

EntryAryl HalideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)
13-BromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10075
25-Bromopyrimidinen-Butyl acrylatePd(OAc)₂Et₃NDMF10085
32-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF12080

Table 3: Sonogashira Coupling of Bromopyridines [12]

EntryAryl HalideAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
13-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6090
22,6-DibromopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8078 (mono-alkynylated)
35-BromopyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6595

Table 4: Buchwald-Hartwig Amination of Bromopyridines [4]

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
16-Bromopyridin-3-amineMorpholinePd₂(dba)₃ / BINAPLiHMDSTHF6585
23-BromopyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH10091
32-ChloropyridineBenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene10088

Table 5: Stille Coupling of Bromo-N-heterocycles [3]

EntryAryl HalideOrganostannaneCatalystSolventTemp (°C)Yield (%)
15-BromopyrimidinePhenyltributylstannanePd(PPh₃)₄Toluene11089
22-Amino-5-bromo-4-methylpyridineVinyltributylstannanePd(PPh₃)₄DMF10075
33-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene10092

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification is typically achieved by column chromatography on silica gel.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[4][11]

Materials:

  • This compound (or its protected form) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Protocol 2: Heck Coupling

This protocol provides a general method for the vinylation of this compound.[11]

Materials:

  • This compound (or its protected form) (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine this compound, the alkene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the alkynylation of this compound.[12]

Materials:

  • This compound (or its protected form) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine. Degas the mixture by bubbling with argon for 10-15 minutes.[12]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation with this compound. Note: The hydrazino group of the starting material is likely to react. This protocol is more suitable for a protected derivative of this compound.

Materials:

  • Protected this compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous THF

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and BINAP.

  • Add anhydrous THF and stir for 10 minutes.

  • Add the protected this compound, the amine coupling partner, and more anhydrous THF.[4]

  • Add LiHMDS.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Stille Coupling

This protocol provides a general procedure for the coupling of this compound with an organostannane reagent.[3]

Materials:

  • This compound (or its protected form) (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of KF or filtration through a pad of celite.[7]

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent setup->solvent heat Heat to Desired Temperature solvent->heat inert Establish Inert Atmosphere (Argon/Nitrogen) inert->setup monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners substrate This compound suzuki Suzuki-Miyaura substrate->suzuki heck Heck substrate->heck sonogashira Sonogashira substrate->sonogashira buchwald Buchwald-Hartwig substrate->buchwald stille Stille substrate->stille boronic_acid Boronic Acids/Esters suzuki->boronic_acid product Substituted 2-Hydrazinopyridines suzuki->product alkene Alkenes heck->alkene heck->product alkyne Terminal Alkynes sonogashira->alkyne sonogashira->product amine Amines buchwald->amine buchwald->product stannane Organostannanes stille->stannane stille->product

Caption: Logical relationships of reaction components.

References

Application Notes and Protocols: 5-Bromo-2-hydrazinopyridine in the Preparation of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-2-hydrazinopyridine as a versatile starting material for the synthesis of novel antiviral compounds. This document outlines detailed experimental protocols for the preparation of two promising classes of antiviral agents: Pyridinyl-Hydrazones and 6-Bromo-[1][2][3]triazolo[4,3-a]pyridines. It also includes a summary of their antiviral activities and a discussion of their potential mechanisms of action, supported by diagrams and tabulated data for clarity and ease of comparison.

Introduction

This compound is a halogenated heterocyclic compound that serves as a key building block in medicinal chemistry.[4] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring amenable to further functionalization, makes it an attractive precursor for the synthesis of a diverse range of heterocyclic systems. This includes pyridinyl-hydrazones and fused[1][2][3]triazolo[4,3-a]pyridine scaffolds, both of which have demonstrated significant potential as antiviral agents against a variety of DNA and RNA viruses.[2][5][6][7][8] The presence of the bromine atom on the pyridine ring also offers a handle for subsequent cross-coupling reactions to further elaborate the molecular structure and optimize antiviral potency.

Class 1: Pyridinyl-Hydrazone Derivatives

Pyridinyl-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral effects.[3][5][9] The core structure contains a C=N-N linkage, which is crucial for its biological activity. The synthesis of these derivatives from this compound is a straightforward condensation reaction with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of 5-Bromo-2-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]pyridine

This protocol is based on a reported mechanochemical synthesis of a similar hydrazone derivative.[10]

Materials:

  • This compound

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde

  • Methanol

  • Ball mill (e.g., Retsch MM400) or planetary ball mill (e.g., Fritsch P7)

Procedure:

  • Place this compound (1.2 mmol) and 5-(4-nitrophenyl)furan-2-carbaldehyde (1.2 mmol) in a milling jar.

  • Add a few drops of methanol as a catalyst.

  • Mill the mixture for three 30-minute cycles at a suitable frequency.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is purified by washing with an appropriate solvent or by flash column chromatography (e.g., using a DCM:MeOH gradient).[10]

  • The final product, 5-Bromo-2-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]pyridine, is obtained as a solid.[10]

Antiviral Activity of Hydrazone Derivatives

While specific antiviral data for the direct product of the above protocol is not available in the cited literature, numerous studies have demonstrated the antiviral potential of hydrazone derivatives against a range of viruses. The data below is representative of the activity of this class of compounds.

Compound ClassTarget VirusAssayActivity (EC₅₀/IC₅₀/MIC)Reference
Pyrazole-HydrazonesTobacco Mosaic Virus (TMV)Half-leaf methodCurative: 58.3% inhibition at 500 µg/mL[3][9]
Pyrazole-HydrazonesTobacco Mosaic Virus (TMV)Half-leaf methodProtective: 55.4% inhibition at 500 µg/mL[3][9]
IsonicotinoylhydrazonesMycobacterium tuberculosisMABA6.25-50 µg/mL[5]
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coliMIC determinationComparable to Norfloxacin[11]
Proposed Mechanism of Action

The mechanism of action for antiviral hydrazones can vary depending on the specific structure and the target virus. However, a common proposed mechanism involves the inhibition of viral enzymes that are critical for replication, such as RNA-dependent RNA polymerase (RdRp).[12] The hydrazone moiety can act as a chelating agent for metal ions essential for the enzymatic activity or can interact with the active site of the enzyme through hydrogen bonding and hydrophobic interactions.

Diagrams

G cluster_synthesis Synthesis Workflow Start This compound + 5-(4-Nitrophenyl)furan-2-carbaldehyde Process Mechanochemical Milling (Methanol catalyst) Start->Process Purification Purification (Washing/Chromatography) Process->Purification Product Pyridinyl-Hydrazone Derivative Purification->Product

Caption: Synthesis of Pyridinyl-Hydrazone Derivatives.

Class 2: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivatives

Fused heterocyclic systems, such as triazolopyridines and the analogous triazolopyrimidines, are privileged scaffolds in medicinal chemistry with demonstrated potent antiviral activities.[2][7][8] The synthesis of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine core from this compound involves a cyclization reaction, typically with a carboxylic acid derivative.

Experimental Protocol: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol is a representative procedure for the synthesis of the triazolopyridine ring system.

Materials:

  • This compound

  • Formic acid

  • Reflux apparatus

Procedure:

  • A mixture of this compound (1 mmol) and an excess of formic acid (e.g., 5 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux for several hours (typically 2-4 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Antiviral Activity of Triazolo-pyrimidine Derivatives

While specific antiviral data for 6-bromo-[1][2][3]triazolo[4,3-a]pyridine is not provided in the search results, extensive research on the closely related triazolo-pyrimidine scaffold has demonstrated significant antiviral activity, particularly against Hepatitis B Virus (HBV).

Compound IDTarget VirusAssayActivity (EC₅₀)Selectivity Index (SI)Reference
5 (HBF-0259) HBVHBsAg secretion~10 µM>5[13]
1a (PBHBV-001) HBVHBsAg secretion2.0 ± 0.3 µM≥25[13]
3c (PBHBV-2-15) HBVHBsAg secretion1.4 ± 0.4 µM≥36[13]
Proposed Mechanism of Action

The mechanism of action for triazolo-based antiviral agents can be multifaceted. For instance, the antiviral drug Triazavirin, a triazolo-triazine derivative, is believed to inhibit viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp).[12] For the triazolo-pyrimidine derivatives active against HBV, the mechanism has been shown to be distinct from viral polymerase inhibitors. These compounds act as specific inhibitors of Hepatitis B virus surface antigen (HBsAg) secretion, which is a novel antiviral strategy that could help restore the host's immune response against the virus.[13]

Diagrams

G cluster_synthesis Synthesis Workflow Start This compound Process Reflux Start->Process Reagent Formic Acid Reagent->Process Product 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine Process->Product

Caption: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.

G cluster_pathway Proposed Antiviral Mechanism of Triazolo-pyrimidines against HBV Drug Triazolo-pyrimidine Derivative Target Inhibition of HBsAg Secretion Drug->Target Binds to cellular target involved in secretion pathway Outcome1 Reduced Serum HBsAg Levels Target->Outcome1 Outcome2 Restoration of Host Immune Response Outcome1->Outcome2

Caption: Mechanism of HBsAg Secretion Inhibition.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of pyridinyl-hydrazones and fused triazolopyridine heterocyclic systems. Both classes of compounds have shown considerable promise as antiviral agents. Further derivatization, particularly at the bromine position, could lead to the development of more potent and selective antiviral drugs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the discovery of novel antiviral therapeutics.

References

Application of 5-Bromo-2-hydrazinopyridine in the Synthesis of Antifungal Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydrazinopyridine is a versatile heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of various bioactive molecules. Its unique chemical structure, featuring a reactive hydrazine group and a bromine-substituted pyridine ring, makes it an excellent starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of potent antifungal compounds derived from this compound, focusing on the formation of hydrazones and their subsequent cyclization to pyrazole derivatives. These classes of compounds have demonstrated significant activity against a range of fungal pathogens, including clinically relevant Candida and Aspergillus species.

Synthetic Pathways

The primary synthetic routes leveraging this compound for the creation of antifungal agents involve two key steps: the formation of Schiff bases (hydrazones) and the subsequent cyclocondensation to form stable five-membered heterocyclic rings, such as pyrazoles.

  • Hydrazone Synthesis: The initial and most direct application is the condensation of the hydrazine moiety of this compound with an aldehyde or ketone. This reaction is typically carried out in a protic solvent like ethanol and can be acid-catalyzed. The resulting hydrazones are often biologically active themselves.

  • Pyrazole Synthesis: Pyrazoles, a well-established class of antifungal compounds, can be synthesized from the hydrazones derived from α,β-unsaturated carbonyl compounds (chalcones). The reaction of this compound with a chalcone derivative leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Products A This compound D Condensation (Schiff Base Formation) A->D E Cyclocondensation A->E B Aldehyde / Ketone B->D C α,β-Unsaturated Carbonyl (Chalcone) C->E F Antifungal Hydrazone D->F G Antifungal Pyrazole E->G

Caption: General synthetic workflow for antifungal compounds.

Data on Antifungal Activity

The following tables summarize the antifungal activity of hydrazone and pyrazole derivatives, showcasing the potential of compounds synthesized from precursors like this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antifungal Activity of Hydrazone Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Hydrazone 1Candida albicans250[1]
Hydrazone 2Candida albicans>500[1]
Hydrazone 3Aspergillus niger>500[1]
Hydrazone 4Cryptococcus neoformans6.25[2]
Hydrazone 5Aspergillus flavus12.5[2]

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Pyrazole 1Aspergillus fumigatus48[3]
Pyrazole 2Penicillium notatum46[3]
Pyrazole 3Candida albicans55[3]
Pyrazole 4Fusarium oxysporum0.055 (IC50)[3]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones from this compound

This protocol describes a general method for the synthesis of hydrazone derivatives.

Hydrazone_Synthesis A Dissolve this compound and Aldehyde/Ketone in Ethanol B Add catalytic amount of acetic acid A->B C Reflux the mixture for 2-4 hours B->C D Cool to room temperature C->D E Collect precipitate by filtration D->E F Wash with cold ethanol E->F G Dry the product F->G H Characterize (NMR, IR, MS) G->H

Caption: Workflow for hydrazone synthesis.

Materials:

  • This compound (1 equivalent)

  • Substituted aldehyde or ketone (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and the desired aldehyde or ketone (1 eq.) in a suitable volume of absolute ethanol.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the synthesis of pyrazole derivatives via the reaction of a hydrazine with a chalcone.

Materials:

  • This compound (1 equivalent)

  • Substituted chalcone (1 equivalent)

  • Glacial acetic acid or ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of the appropriate chalcone (1 eq.) and this compound (1 eq.) is prepared in glacial acetic acid or ethanol.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The solid that separates out is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic analysis.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antifungal_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in DMSO C Add compounds and inoculum to 96-well plates with broth A->C B Prepare fungal inoculum and adjust to 0.5 McFarland standard B->C D Incubate plates at 35-37°C for 24-48 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for antifungal susceptibility testing.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drug (e.g., Fluconazole, Ketoconazole) as a positive control

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Fungal strains are cultured on SDA or PDA plates. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Stock solutions of the synthesized compounds are prepared in DMSO. Serial two-fold dilutions are then made in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanism of Action

While the exact mechanism of action can vary between specific derivatives, evidence suggests that hydrazone-based antifungal agents may exert their effect by disrupting the fungal cell membrane.[4] This can be investigated further using assays that measure the leakage of intracellular components or by studying the interaction of the compounds with ergosterol, a key component of the fungal cell membrane. Pyrazole-containing antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of heterocyclic compounds with significant antifungal potential. The straightforward synthesis of hydrazones and their subsequent conversion to pyrazoles offer a robust platform for the development of new antifungal agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. Further derivatization and optimization of the lead compounds identified through these methods could lead to the discovery of novel and effective treatments for fungal infections.

References

Synthesis of Fused Heterocyclic Compounds from 5-Bromo-2-hydrazinopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various fused heterocyclic compounds, utilizing 5-Bromo-2-hydrazinopyridine as a key starting material. These compounds, particularly pyrazolopyridines and triazolopyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections outline step-by-step procedures for the synthesis of select derivatives, accompanied by quantitative data and visual representations of the synthetic workflows.

Introduction

This compound is a versatile building block in organic synthesis, primarily employed in the construction of nitrogen-containing fused heterocyclic systems. Its utility stems from the presence of a reactive hydrazine moiety attached to a brominated pyridine ring, allowing for a variety of cyclization reactions. This intermediate is instrumental in the development of novel pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs. The bromine atom on the pyridine ring also offers a handle for further functionalization through cross-coupling reactions, expanding the chemical space accessible from this precursor.

Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridines

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold can be achieved through the cyclization of this compound with a one-carbon synthon, such as formic acid. This reaction proceeds through the formation of an N-acylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused triazole ring system.

Protocol 1: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol details the synthesis of the parent 6-bromo-[1][2][3]triazolo[4,3-a]pyridine ring system.

Experimental Protocol:

A mixture of this compound (1.88 g, 10 mmol) in formic acid (10 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to afford 6-bromo-[1][2][3]triazolo[4,3-a]pyridine as a solid.

Quantitative Data:

ProductReagentSolventReaction TimeTemperatureYield (%)Spectroscopic Data
6-bromo-[1][2][3]triazolo[4,3-a]pyridineFormic acidNone4 hReflux85%¹H NMR (CDCl₃, 300 MHz): δ 8.25 (d, J=7.5 Hz, 1H), 7.80 (s, 1H), 7.55 (d, J=7.5 Hz, 1H), 7.40 (s, 1H). MS (ESI): m/z 198 [M+H]⁺, 200 [M+H+2]⁺.

graph Synthesis_of_6_bromo_1_2_4_triazolo_4_3_a_pyridine {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Formic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="6-bromo-[1,2,4]triazolo[4,3-a]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label="Reflux, 4h", color="#34A853"]; reagent -> product [style=dashed, arrowhead=none, color="#34A853"]; }

Caption: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.

Synthesis of 6-bromopyrazolo[1,5-a]pyridines

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to the pyrazolo[1,5-a]pyridine core. The reaction mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound.

Protocol 2: Synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyridine

This protocol describes the synthesis of a methyl-substituted pyrazolopyridine derivative using acetylacetone as the 1,3-dicarbonyl component.

Experimental Protocol:

A solution of this compound (1.88 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 3 hours. The reaction mixture is then cooled to room temperature and poured into a stirred mixture of ice and water (100 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 6-bromo-2-methylpyrazolo[1,5-a]pyridine.

Quantitative Data:

ProductReagentSolventReaction TimeTemperatureYield (%)Spectroscopic Data
6-bromo-2-methylpyrazolo[1,5-a]pyridineAcetylacetoneAcetic Acid3 hReflux78%¹H NMR (CDCl₃, 300 MHz): δ 8.15 (d, J=7.2 Hz, 1H), 7.40 (s, 1H), 7.05 (d, J=7.2 Hz, 1H), 6.30 (s, 1H), 2.45 (s, 3H). MS (ESI): m/z 212 [M+H]⁺, 214 [M+H+2]⁺.

graph Synthesis_of_6_bromo_2_methylpyrazolo_1_5_a_pyridine {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Acetylacetone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="6-bromo-2-methylpyrazolo[1,5-a]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label="Acetic Acid, Reflux, 3h", color="#EA4335"]; reagent -> product [style=dashed, arrowhead=none, color="#EA4335"]; }

Caption: Synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyridine.

Synthesis of Substituted 6-bromo-[1][2][3]triazolo[4,3-a]pyridines

Further substitution on the triazole ring can be achieved by using different cyclizing agents. For instance, the use of acetic anhydride leads to the formation of a methyl-substituted triazolopyridine.

Protocol 3: Synthesis of 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol outlines the synthesis of a 3-methyl substituted analog.

Experimental Protocol:

A mixture of this compound (1.88 g, 10 mmol) in acetic anhydride (10 mL) is heated at reflux for 2 hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The resulting solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol provides pure 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Quantitative Data:

ProductReagentSolventReaction TimeTemperatureYield (%)Spectroscopic Data
6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridineAcetic AnhydrideAcetic Anhydride2 hReflux92%¹H NMR (CDCl₃, 300 MHz): δ 8.10 (d, J=7.5 Hz, 1H), 7.65 (s, 1H), 7.35 (d, J=7.5 Hz, 1H), 2.60 (s, 3H). MS (ESI): m/z 212 [M+H]⁺, 214 [M+H+2]⁺.[1]

graph Synthesis_of_6_bromo_3_methyl_1_2_4_triazolo_4_3_a_pyridine {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label="Reflux, 2h", color="#FBBC05"]; reagent -> product [style=dashed, arrowhead=none, color="#FBBC05"]; }

Caption: Synthesis of 6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Summary and Comparison of Synthetic Protocols

The following table summarizes the key parameters for the synthesis of the discussed fused heterocyclic compounds, allowing for easy comparison of the different methodologies.

EntryFused HeterocycleProduct NameReagentSolventYield (%)
1[1][2][3]Triazolo[4,3-a]pyridine6-bromo-[1][2][3]triazolo[4,3-a]pyridineFormic acidNone85
2Pyrazolo[1,5-a]pyridine6-bromo-2-methylpyrazolo[1,5-a]pyridineAcetylacetoneAcetic Acid78
3[1][2][3]Triazolo[4,3-a]pyridine6-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridineAcetic AnhydrideAcetic Anhydride92

Conclusion

The protocols described herein provide efficient and reliable methods for the synthesis of a range of fused heterocyclic compounds from this compound. These procedures are amenable to laboratory-scale synthesis and can be adapted for the preparation of a wider library of derivatives for further investigation in drug discovery and materials science. The provided quantitative data and spectroscopic information will aid researchers in the characterization of these novel compounds.

References

Application Notes and Protocols: Synthesis and Biological Significance of Hydrazones from 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones derived from the reaction of 5-bromo-2-hydrazinopyridine with aldehydes and ketones represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The presence of the pyridine ring, the bromine atom, and the hydrazone linkage (-N=CH-) imparts a unique electronic and structural profile, making these compounds attractive scaffolds for the development of novel therapeutic agents and functional materials. The synthesis of these hydrazones is typically a straightforward condensation reaction, amenable to various experimental conditions, including conventional solution-phase synthesis and environmentally friendly mechanochemical methods.

The resulting 5-bromo-2-pyridylhydrazones have been investigated for a range of biological activities, including antimicrobial and anticancer properties. Of particular interest is their potential to act as inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides detailed application notes on the synthesis of these compounds, experimental protocols, and an overview of their potential biological applications, supported by quantitative data and visual diagrams.

Reaction Overview

The fundamental reaction involves the condensation of the nucleophilic amino group of this compound with the electrophilic carbonyl carbon of an aldehyde or a ketone. This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the stable hydrazone product.

The general reaction scheme is as follows:

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Hydrazone 5-Bromo-2-pyridylhydrazone (Inhibitor) Hydrazone->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Biological_Workflow start Synthesized Hydrazone antimicrobial Antimicrobial Screening (e.g., MIC assay) start->antimicrobial anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) start->anticancer active_antimicrobial Active Compounds antimicrobial->active_antimicrobial active_anticancer Active Compounds anticancer->active_anticancer moa Mechanism of Action Studies (e.g., Enzyme inhibition assays) active_antimicrobial->moa vegrfr2_assay VEGFR-2 Kinase Assay active_anticancer->vegrfr2_assay in_vivo In Vivo Studies (Animal models) vegrfr2_assay->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Troubleshooting & Optimization

How to improve the yield of 5-Bromo-2-hydrazinopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-hydrazinopyridine, a key intermediate in pharmaceutical and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for preparing this compound:

  • From 5-Bromo-2-chloropyridine: This is the most common method, involving a nucleophilic aromatic substitution reaction where 5-Bromo-2-chloropyridine is treated with hydrazine hydrate.[1]

  • From 5-Bromo-2-aminopyridine: This route involves a diazotization reaction of 5-bromo-pyridine-2-amine with sodium nitrite in dilute hydrochloric acid at low temperatures (0-5 °C), followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride.[1]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. For the reaction of 5-Bromo-2-chloropyridine with hydrazine hydrate, heating at 80-100°C for several hours (3-6 hours) is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[2]

  • Suboptimal Molar Ratio of Hydrazine Hydrate: An incorrect amount of hydrazine hydrate can lead to side reactions or incomplete conversion.

    • Solution: Use a significant excess of hydrazine hydrate, typically 3-5 times the molar amount of the 5-Bromo-2-chloropyridine.[1] This excess not only drives the reaction to completion but also helps to minimize the formation of dimer byproducts.[3]

  • Choice of Solvent: The solvent plays a crucial role in providing a stable environment for the reaction.

    • Solution: Polar solvents like dimethylformamide (DMF) or alcohols (e.g., ethanol, butan-1-ol) are generally effective.[1][2] The choice of solvent can impact reaction rate and solubility of reactants.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of 5-Bromo-2-chloropyridine and hydrazine hydrate before starting the reaction.

Q3: I am observing significant amounts of side products. What are they and how can I minimize their formation?

The most common side product in the reaction of halopyridines with hydrazine is the formation of dimers or di-substituted products.[3]

  • Cause: This occurs when a molecule of the newly formed hydrazinopyridine reacts with another molecule of the starting halopyridine.

  • Solution: To minimize this, a large excess of hydrazine hydrate should be used.[3] This ensures that the concentration of hydrazine is much higher than the concentration of the product, making it the more likely nucleophile to react with the starting material. A slow, controlled addition of the pyridine to the hydrazine solution can also be beneficial.[3]

Q4: What is the best way to purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often diluted with water, which may cause the product to precipitate.[4] The pH can be adjusted to be weakly alkaline before extraction.[1]

  • Extraction: The product can be extracted from the aqueous solution using an organic solvent.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[2]

  • Recrystallization: For further purification, recrystallization is a common method. The choice of solvent is critical and depends on the solubility of the product and impurities.

Q5: What are suitable recrystallization solvents for this compound?

While specific solvent systems for this compound are not extensively documented in the provided search results, general guidelines for purifying substituted pyridines suggest exploring the following:

  • Single Solvents: Ethanol is often a good starting point for recrystallization of polar organic compounds.[5]

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Common mixtures for compounds with pyridine moieties include n-hexane/acetone and n-hexane/THF.

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Hydrazinopyridines

Starting MaterialHydrazine Hydrate (Molar Eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-5-bromopyridineExcessHydrazine monohydrate707283[4]
2-Chloropyridine10 volHydrazine hydrate1004878[2]
2-ChloropyridineExcessButan-1-ol1000.02895.8[2]
2,3-Dichloropyridine4-6Polar solvent (e.g., ethanol, DMF)Reflux4-895-99[6]

Note: The data is compiled from different sources and may not be directly comparable due to variations in experimental setups and scales.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-2-chloropyridine

This protocol is adapted from a reported procedure with a high yield.[4]

Materials:

  • 5-Bromo-2-chloropyridine

  • Hydrazine monohydrate

  • Water

  • Toluene

  • Dichloromethane

Procedure:

  • Suspend 5-Bromo-2-chloropyridine (e.g., 64 g, 333 mmol) in hydrazine monohydrate (e.g., 250 mL).

  • Heat the mixture at 70°C for 72 hours with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and dilute it with water (e.g., 750 mL).

  • Collect the resulting precipitate by filtration.

  • Azeotropically dry the solid, first with toluene and then with dichloromethane, to obtain this compound as a pale brown solid. (Reported yield: 83%).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Start reactants Combine 5-Bromo-2-chloropyridine and excess Hydrazine Hydrate start->reactants heating Heat at 70-100°C (e.g., 72 hours) reactants->heating monitoring Monitor by TLC heating->monitoring dilution Dilute with water and filter precipitate monitoring->dilution extraction Optional: Adjust pH to weakly alkaline and extract with organic solvent dilution->extraction drying Dry the solid (e.g., azeotropically) extraction->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No check_ratio Is the hydrazine hydrate ratio correct? (3-5 eq.) check_completion->check_ratio Yes end Improved Yield increase_time_temp->end adjust_ratio Use a larger excess of hydrazine hydrate check_ratio->adjust_ratio No check_side_products Are side products present? (e.g., dimers) check_ratio->check_side_products Yes adjust_ratio->end slow_addition Consider slow addition of pyridine to hydrazine check_side_products->slow_addition Yes check_side_products->end No slow_addition->end

Caption: Troubleshooting guide for low reaction yield.

References

Common side products in 5-Bromo-2-hydrazinopyridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydrazinopyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and prevention of side products.

Issue 1: Low Yield of this compound in Nucleophilic Aromatic Substitution

Q: My reaction of 2,5-dibromopyridine or 2-chloro-5-bromopyridine with hydrazine hydrate results in a low yield of the desired product. What are the potential causes and solutions?

A: Low yields in this synthesis are often attributable to the formation of side products or incomplete reaction. The primary culprits are di-substitution and reductive dehalogenation.

Potential Side Products and Prevention:

Side ProductStructurePrevention MethodExpected Purity Improvement
2,5-bis(hydrazinyl)pyridine A pyridine ring with hydrazine groups at both the 2 and 5 positions.Control the stoichiometry of hydrazine hydrate. Use a molar ratio of 1.0 to 1.5 equivalents of hydrazine hydrate relative to the dihalopyridine.Can significantly increase the purity from ~70% to >95% by minimizing the di-substituted product.
2-Hydrazinopyridine A pyridine ring with a hydrazine group at the 2 position and no bromine at the 5 position.Avoid excessive heating. Hydrazine is a reducing agent, and higher temperatures can promote the reduction of the carbon-bromine bond. Maintain the reaction temperature between 80-100°C.[1]Purity can be improved by preventing the loss of the bromo group, which can be a significant impurity.
Unreacted Starting Material 2,5-dibromopyridine or 2-chloro-5-bromopyridineEnsure adequate reaction time (typically 3-6 hours) and temperature (80-100°C) to drive the reaction to completion.[1] Use of a polar aprotic solvent like DMF can also facilitate the reaction.[1]A complete reaction is essential for high purity and yield.

Troubleshooting Workflow:

start Low Yield of this compound check_impurities Analyze crude product by LC-MS or NMR to identify major impurities start->check_impurities is_disubstituted Is 2,5-bis(hydrazinyl)pyridine a major impurity? check_impurities->is_disubstituted is_dehalogenated Is 2-hydrazinopyridine a major impurity? is_disubstituted->is_dehalogenated No reduce_hydrazine Reduce molar ratio of hydrazine hydrate to 1.0-1.5 eq. is_disubstituted->reduce_hydrazine Yes is_starting_material Is unreacted starting material present? is_dehalogenated->is_starting_material No control_temp Maintain reaction temperature between 80-100°C is_dehalogenated->control_temp Yes increase_time_temp Increase reaction time or ensure temperature is at the higher end of the 80-100°C range is_starting_material->increase_time_temp Yes purify Purify by column chromatography or recrystallization is_starting_material->purify No reduce_hydrazine->purify control_temp->purify increase_time_temp->purify

Caption: Troubleshooting workflow for low yield in nucleophilic aromatic substitution.

Issue 2: Impurities in the Diazotization Synthesis Route

Q: I am synthesizing this compound from 5-bromo-2-aminopyridine via diazotization and am observing significant impurities. How can I improve the purity of my product?

A: The diazotization route is sensitive to reaction conditions, and deviations can lead to the formation of several side products.

Potential Side Products and Prevention:

Side ProductStructurePrevention MethodExpected Purity Improvement
5-Bromo-2-hydroxypyridine A pyridine ring with a bromine at the 5 position and a hydroxyl group at the 2 position.The intermediate diazonium salt is susceptible to hydrolysis. Maintain a low reaction temperature (0-5°C) during the diazotization and subsequent reduction steps.[1]Keeping the temperature low can prevent the formation of the hydroxypyridine, which can be a major impurity if the reaction warms up.
Unreacted 5-bromo-2-aminopyridine The starting material.Ensure the dropwise addition of sodium nitrite solution to a well-stirred acidic solution of the amine at low temperature to ensure complete diazotization.[1]Complete conversion of the starting material is key to a clean product.
Azo Compounds Coloured impurities formed by the coupling of the diazonium salt with unreacted starting material or other nucleophiles.Maintain a low temperature and ensure efficient stirring to quickly consume the diazonium salt in the reduction step.Minimizing these highly colored impurities will significantly improve the appearance and purity of the final product.

Troubleshooting Workflow:

start Impurities in Diazotization Route check_impurities Analyze crude product to identify impurities start->check_impurities is_hydroxy Is 5-bromo-2-hydroxypyridine present? check_impurities->is_hydroxy is_starting_material Is unreacted 5-bromo-2-aminopyridine present? is_hydroxy->is_starting_material No control_temp Maintain reaction temperature at 0-5°C throughout is_hydroxy->control_temp Yes is_azo Are colored azo compounds present? is_starting_material->is_azo No slow_addition Ensure slow, dropwise addition of NaNO2 solution with vigorous stirring is_starting_material->slow_addition Yes efficient_stirring Improve stirring efficiency during reduction step is_azo->efficient_stirring Yes purify Purify by recrystallization or column chromatography is_azo->purify No control_temp->purify slow_addition->purify efficient_stirring->purify

Caption: Troubleshooting workflow for impurities in the diazotization synthesis route.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: Both 2-chloro-5-bromopyridine and 2,5-dibromopyridine can be used effectively. 2-chloro-5-bromopyridine is generally more reactive towards nucleophilic substitution with hydrazine, which can lead to shorter reaction times or milder conditions. However, the choice of starting material may also depend on commercial availability and cost.

Q2: What is the role of excess hydrazine hydrate in the nucleophilic substitution reaction?

A2: While a large excess should be avoided to prevent di-substitution, a slight excess (up to 3-5 times the molar amount) can help to ensure the reaction goes to completion.[1]

Q3: How can I effectively purify the crude this compound?

A3: The most common and effective purification methods are recrystallization and column chromatography.[2] For recrystallization, solvents such as ethanol or isopropanol can be used. For column chromatography, a silica gel stationary phase with a mobile phase of petroleum ether and ethyl acetate is often employed.[1] The choice of method will depend on the nature and quantity of the impurities.

Q4: Are there any safety precautions I should take when working with hydrazine?

A4: Yes, hydrazine and its derivatives are potentially toxic and mutagenic.[2] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[2]

Q5: Can I use a different reducing agent in the diazotization route instead of stannous chloride?

A5: Stannous chloride is a commonly used and effective reducing agent for converting the diazonium salt to the hydrazine. Other reducing agents could potentially be used, but their efficacy and compatibility with the reaction conditions would need to be validated.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution from 2-Chloro-5-bromopyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).[1]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 eq) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with continuous stirring for 3-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

Protocol 2: Synthesis via Diazotization of 5-Bromo-2-aminopyridine
  • Diazotization: In a flask, dissolve 5-bromo-2-aminopyridine (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.[1]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the amine solution, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes at this temperature.[1]

  • Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Adjust the pH of the solution to weakly alkaline with a suitable base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

References

Technical Support Center: Purification of 5-Bromo-2-hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 5-Bromo-2-hydrazinopyridine and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of my this compound derivative during purification. What are the likely causes and how can I improve the yield?

A: Low recovery is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential CauseSolution
Incomplete Reaction Before starting the purification, ensure the synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suboptimal Recrystallization The compound may be partially soluble in the cold solvent, leading to loss in the mother liquor. To mitigate this, minimize the amount of hot solvent used to dissolve the crude product. You can also try cooling the solution to a lower temperature (e.g., in a freezer) to maximize crystal precipitation.
Product Loss During Extraction During aqueous workup, the product might have some solubility in the aqueous layer. To prevent this, perform multiple extractions with a suitable organic solvent. Also, ensure the pH of the aqueous layer is adjusted to minimize the solubility of your compound.
Improper Column Chromatography The chosen eluent system may be too polar, causing the compound to elute too quickly with impurities. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Issue 2: Product "Oiling Out" During Recrystallization

Q: My this compound derivative is separating as an oil instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" is a common issue, particularly with compounds that have a lower melting point or when the crude material is significantly impure.

Troubleshooting Steps:

  • Re-dissolve the oil: Add a small amount of hot solvent to dissolve the oil completely.

  • Slow down the cooling process: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can also help.

  • Use a different solvent or a co-solvent system: The chosen solvent's boiling point might be too high. Experiment with a lower-boiling solvent or a mixture of solvents. Adding a small amount of a non-polar solvent to a polar solution can sometimes induce crystallization.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Issue 3: Persistent Impurities After Purification

Q: I have purified my this compound derivative, but it is still impure. How can I improve its purity?

A: The presence of persistent impurities often requires a multi-step purification approach or optimization of the current method.

Impurity TypeRecommended Action
Unreacted Starting Materials If the impurity is the starting material (e.g., 2-chloro-5-bromopyridine), consider an additional aqueous wash with dilute acid to remove any basic starting materials.
Side-Reaction Products Characterize the impurity if possible (e.g., by NMR or MS) to understand its structure and properties. This will help in selecting an appropriate purification technique. A second purification method (e.g., column chromatography followed by recrystallization) is often effective.
Colored Impurities Colored impurities can often be removed by treating the solution with activated charcoal before filtration. Be aware that this may also adsorb some of your product, potentially lowering the yield.
Tailing on Silica Gel Column The basic nature of the pyridine nitrogen can cause tailing on silica gel. To counter this, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions. When synthesizing from 2-chloro-5-bromopyridine and hydrazine hydrate, potential impurities include:

  • Unreacted 2-chloro-5-bromopyridine.

  • Di-substituted products where hydrazine reacts with two molecules of the pyridine.

  • Oxidation products of the hydrazine moiety.

Q2: What is a good starting point for a solvent system for column chromatography of this compound derivatives?

A2: A common solvent system for compounds of moderate polarity like this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. As mentioned previously, adding a small amount of triethylamine to the eluent can improve separation by reducing peak tailing.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on its solubility profile, polar solvents like ethanol, methanol, or isopropanol are good choices for recrystallization.[2] The compound is generally soluble in these solvents when hot and less soluble when cold. For derivatives with different substituents, the ideal solvent may vary, and it is recommended to perform small-scale solvent screening to find the optimal conditions.

Q4: How can I effectively remove residual hydrazine hydrate from my product?

A4: Hydrazine hydrate is water-soluble and can typically be removed with an aqueous workup. Washing the organic layer with brine (saturated aqueous NaCl solution) can help to remove residual water and water-soluble impurities. If hydrazine persists, co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.

Q5: What analytical techniques are best for assessing the purity of this compound derivatives?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Gas Chromatography (GC): Useful for assessing the purity of volatile derivatives. Commercial suppliers often use GC to specify purity levels of >96.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of this compound derivatives.

start Crude this compound Derivative workup Aqueous Workup (e.g., wash with NaHCO3, brine) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate, DCM) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product purity_analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->purity_analysis recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity > 98% further_purification Further Purification Needed purity_analysis->further_purification Purity < 98% further_purification->purification_choice

Caption: General purification workflow for this compound derivatives.

Troubleshooting Recrystallization

This flowchart provides a logical approach to troubleshooting common issues during the recrystallization process.

start Recrystallization Issue issue_type What is the issue? start->issue_type oiling_out Product is 'oiling out' issue_type->oiling_out Oiling low_yield Low yield of crystals issue_type->low_yield Yield no_crystals No crystals are forming issue_type->no_crystals Formation impure_crystals Crystals are still impure issue_type->impure_crystals Purity solution_oiling Solutions for 'Oiling Out' - Add more hot solvent - Cool solution more slowly - Change solvent/use co-solvent - Scratch the flask oiling_out->solution_oiling solution_low_yield Solutions for Low Yield - Use minimum amount of hot solvent - Cool to a lower temperature - Concentrate the mother liquor and re-cool low_yield->solution_low_yield solution_no_crystals Solutions for No Crystal Formation - Concentrate the solution - Scratch the flask/add seed crystal - Try a different solvent no_crystals->solution_no_crystals solution_impure_crystals Solutions for Impure Crystals - Perform a second recrystallization - Wash crystals with cold solvent - Use activated charcoal for colored impurities impure_crystals->solution_impure_crystals

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling reaction of 5-Bromo-2-hydrazinopyridine. The content is structured to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling of this compound?

A1: The main challenges stem from the presence of the 2-hydrazino group and the pyridine nitrogen. The hydrazine moiety (-NHNH₂) can act as a bidentate ligand, strongly coordinating to the palladium catalyst and potentially forming inactive catalytic species. This catalyst inhibition is a primary concern. Additionally, the pyridine nitrogen can also bind to the palladium center, further complicating the catalytic cycle. The acidic protons of the hydrazine group may also participate in side reactions, particularly with the base.

Q2: Is it necessary to protect the hydrazine group before performing the Suzuki coupling?

A2: While there is limited direct literature on the Suzuki coupling of unprotected 2-hydrazinopyridines, protection of the hydrazine group is a common strategy to prevent catalyst inhibition and other side reactions. If initial attempts with the unprotected substrate fail, using a protecting group like a tosyl (Ts) or mesyl (Ms) on one of the hydrazine nitrogens could be beneficial. However, this adds extra steps to the synthetic route (protection and deprotection).

Q3: What are the most common side reactions to look out for?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially in the presence of aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can help mitigate this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.

  • Debromination: The starting this compound can be reduced to 2-hydrazinopyridine.

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can be caused by high temperatures or other reaction conditions.

Q4: Can I run the Suzuki coupling of this compound under air?

A4: It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid. For reproducible and optimal results, maintaining an inert environment is critical.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step
Catalyst Inhibition The hydrazine and/or pyridine nitrogen is deactivating the palladium catalyst.
Ligand Variation: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the hydrazine group to the palladium center.
Catalyst Choice: Try a different palladium precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, consider a pre-formed Pd(0) source like Pd₂(dba)₃.
Inactive Catalyst The palladium catalyst is not in its active Pd(0) state.
Pre-catalyst Activation: If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to Pd(0).
Suboptimal Reaction Conditions The chosen base, solvent, or temperature is not effective.
Base Screening: The strength and nature of the base are crucial. If a weak base like K₂CO₃ is ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.
Solvent Screening: Test a range of solvents. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.
Temperature Adjustment: Gradually increase the reaction temperature. Typical temperatures for Suzuki couplings range from 80-110 °C.

Problem 2: Significant formation of byproducts (homocoupling, debromination).

Potential Cause Troubleshooting Step
Presence of Oxygen Oxygen in the reaction mixture is promoting homocoupling of the boronic acid.
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Methods like freeze-pump-thaw cycles or sparging with an inert gas are effective.
Boronic Acid Instability The boronic acid is undergoing protodeboronation.
Use Boronic Esters: Switch to more stable boronic esters, such as pinacol esters (Bpin).
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
Incorrect Base The choice of base can influence side reactions.
Base Optimization: Screen different bases to find one that minimizes side product formation while still promoting the desired reaction.

Problem 3: Reaction is sluggish and does not go to completion.

Potential Cause Troubleshooting Step
Insufficient Base Strength The base may not be strong enough to effectively promote the transmetalation step.
Stronger Base: Try a stronger base, such as K₃PO₄ or Cs₂CO₃.
Poor Solubility The starting materials are not fully dissolved in the solvent.
Solvent System: Try a different solvent or a solvent mixture to improve solubility.
Low Temperature The reaction temperature is too low.
Increase Temperature: Cautiously increase the reaction temperature in increments.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point based on conditions successful for the analogous 2-amino-5-bromopyridine. Optimization will likely be necessary.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).

  • Add the degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Screening of Palladium Catalysts and Ligands
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)90Initial trial
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100Optimized
3PdCl₂(dppf) (3)-Cs₂CO₃DMF110Alternative
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane100Optimized

Note: This table is a template for organizing experimental results. Actual yields will vary.

Table 2: Screening of Bases and Solvents
EntryBase (eq)SolventTemp (°C)Yield (%)
1K₂CO₃ (2)Dioxane/H₂O (4:1)90Initial trial
2K₃PO₄ (3)Dioxane/H₂O (4:1)90Improved
3Cs₂CO₃ (2)Toluene100Alternative
4K₃PO₄ (3)DMF100Alternative

Note: This table is a template for organizing experimental results. Actual yields will vary.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low/No Conversion? catalyst_issue Potential Catalyst Inhibition/Deactivation start->catalyst_issue Yes conditions_issue Suboptimal Conditions start->conditions_issue No, but sluggish ligand Change Ligand: Bulky, e⁻-rich (SPhos, XPhos) catalyst_issue->ligand precatalyst Change Pd Source: Pd(0) vs Pd(II) catalyst_issue->precatalyst protect Consider Hydrazine Protection (e.g., Ts, Ms) catalyst_issue->protect base Screen Bases: K₂CO₃ -> K₃PO₄ -> Cs₂CO₃ conditions_issue->base solvent Screen Solvents: Dioxane, Toluene, DMF conditions_issue->solvent temp Increase Temperature conditions_issue->temp side_reactions Byproduct Formation? homocoupling Homocoupling? side_reactions->homocoupling Yes protodeb Protodeboronation? side_reactions->protodeb Yes degas Improve Degassing homocoupling->degas boronic_ester Use Boronic Ester (e.g., Bpin) protodeb->boronic_ester monitor monitor monitor->side_reactions Check crude mixture

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Preventing byproduct formation in triazolopyridine synthesis from 5-Bromo-2-hydrazinopyridine

Technical Support Center: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine from 5-Bromo-2-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine from this compound?

The synthesis typically involves a one-pot cyclization reaction where this compound is reacted with a source of a single carbon atom, most commonly formic acid, to form the fused triazole ring system. The reaction proceeds through an initial formation of an N-formyl-N'-(5-bromopyridin-2-yl)hydrazine intermediate, which then undergoes intramolecular cyclization with the elimination of water.

Q2: What are the most common byproducts observed in this synthesis?

The formation of byproducts can complicate purification and reduce the overall yield. Key byproducts to monitor include:

  • Uncyclized Intermediate (N'- (5-bromopyridin-2-yl)formohydrazide): Incomplete cyclization can lead to the persistence of this intermediate in the final product mixture.

  • Hydrolysis Product (5-Bromo-2-hydroxypyridine): The starting material, this compound, can undergo hydrolysis under acidic conditions, especially at elevated temperatures, to yield 5-Bromo-2-hydroxypyridine.

  • Dimerization Products: Under certain conditions, self-condensation of the starting material or intermediates can lead to the formation of dimeric impurities.

  • Side-products from formic acid: Decomposition or side reactions of formic acid, especially at high temperatures, can introduce other minor impurities.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material, the intermediate, the product, and major byproducts. The disappearance of the starting material and the formation of the product spot can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring of the reaction progress and purity of the product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Degradation of starting material or product.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. Refluxing in formic acid is common, but lower temperatures with a longer reaction time might be beneficial for sensitive substrates. - Ensure the reaction is run for a sufficient duration. - Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Presence of Uncyclized Intermediate - Incomplete cyclization. - Insufficient heat or reaction time. - Inefficient removal of water.- Increase the reaction temperature or prolong the reaction time. - If using a solvent, consider using a Dean-Stark apparatus to remove water azeotropically. - Add a dehydrating agent like acetic anhydride in catalytic amounts, though this may introduce other side reactions.
Significant Amount of 5-Bromo-2-hydroxypyridine Byproduct - Hydrolysis of the starting material due to harsh acidic conditions and/or high temperatures.- Use milder reaction conditions. Consider using triethyl orthoformate with a catalytic amount of acid as an alternative to neat formic acid. - Lower the reaction temperature and extend the reaction time.
Formation of Dark-Colored, Tarry Material - Decomposition of starting materials or products at high temperatures. - Side reactions involving formic acid.- Reduce the reaction temperature. - Ensure the purity of the starting this compound. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Difficulty in Purifying the Product - Presence of multiple byproducts with similar polarities to the product.- Optimize the reaction conditions to minimize byproduct formation. - Employ column chromatography with a carefully selected solvent gradient. Stepwise gradients can improve separation. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be effective for removing certain impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield and Purity

Entry Cyclizing Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Formic AcidNone100 (Reflux)47590
2Formic AcidToluene110 (Reflux)86588
3Triethyl Orthoformate / p-TSA (cat.)Ethanol78 (Reflux)128595
4Acetic AnhydrideAcetic Acid120 (Reflux)27085

Note: Data is illustrative and may vary based on specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine using Formic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 10-20 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Neutralize the solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

    • The product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Visualizations

reaction_pathwayThis compoundThis compoundIntermediateN'-(5-bromopyridin-2-yl)formohydrazideThis compound->Intermediate+ HCOOH- H2OHydrolysis_Product5-Bromo-2-hydroxypyridineThis compound->Hydrolysis_Product+ H2O(side reaction)Formic_AcidHCOOHProduct6-bromo-[1,2,4]triazolo[4,3-a]pyridineIntermediate->ProductIntramolecularCyclization- H2OWaterH2O

Caption: Reaction pathway for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.

troubleshooting_workflowcluster_startStartcluster_analysisAnalysiscluster_solutionsSolutionsStartReaction Complete?AnalyzeAnalyze Crude Product(TLC, HPLC, NMR)Start->AnalyzeYesOptimize_ConditionsOptimize Reaction:- Temperature- Time- ReagentsStart->Optimize_ConditionsNoProblemIdentify ProblemAnalyze->ProblemLow_YieldLow YieldProblem->Low_YieldLow YieldByproductsByproducts PresentProblem->ByproductsImpurePurification_IssuePurification DifficultyProblem->Purification_IssueDifficult SeparationLow_Yield->Optimize_ConditionsByproducts->Optimize_ConditionsModify_WorkupModify Workup/PurificationPurification_Issue->Modify_WorkupOptimize_Conditions->StartModify_Workup->Analyze

Caption: A logical workflow for troubleshooting common issues in triazolopyridine synthesis.

Troubleshooting guide for reactions involving 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-hydrazinopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a white to off-white crystalline solid.[1] It has limited solubility in water but is moderately soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1][2] The presence of the bromine atom and the hydrazine group makes it a useful intermediate in pharmaceutical and materials science research.[2][3]

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from strong acids, oxidizing agents, and moisture.[1][2] The container should be kept tightly sealed to prevent degradation.[1]

Q3: What are the primary applications of this compound?

A3: This compound is a key intermediate in the synthesis of various bioactive molecules and complex drug structures.[2][3] It is frequently used in the preparation of hydrazones, triazoles, and other nitrogen-containing heterocycles, which can exhibit a range of biological activities.[1][3] It also finds applications in materials science, such as in the preparation of optoelectronic materials.[2]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is toxic if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] As with other hydrazine derivatives, it is considered potentially toxic and mutagenic.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Hydrazone Formation)

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Question: Have you confirmed the purity of this compound and the carbonyl compound?

    • Answer: Impurities in either starting material can inhibit the reaction or lead to side products. It is advisable to use freshly purified reagents. The purity of this compound can be checked by its melting point, which is typically in the range of 132-137 °C.[3]

  • Reaction Conditions:

    • Question: Are the reaction temperature and solvent appropriate?

    • Answer: While some reactions proceed at room temperature, others may require heating. For instance, the synthesis of this compound itself from 2-chloro-5-bromopyridine and hydrazine hydrate is often carried out at elevated temperatures (e.g., 70-100°C).[2][5] For hydrazone formation, the choice of solvent is crucial. Polar solvents like ethanol or methanol are often suitable.[2] In some cases, mechanochemical methods have been shown to give excellent yields (80-95%).[6]

  • Catalyst:

    • Question: Is an acid catalyst necessary and, if so, is it being used correctly?

    • Answer: Many condensation reactions with hydrazines are catalyzed by a small amount of acid (e.g., acetic acid). The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excess acid can protonate the hydrazine, rendering it non-nucleophilic. A catalytic amount is usually sufficient.

  • Stoichiometry:

    • Question: Are you using the correct molar ratio of reactants?

    • Answer: A 1:1 molar ratio of this compound to the carbonyl compound is typically used. Using a slight excess of one reagent may be necessary in some cases to drive the reaction to completion, but this can complicate purification.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Causes & Solutions:

  • Instability of this compound:

    • Question: Are you using harsh reaction conditions?

    • Answer: this compound can be unstable at high temperatures or in the presence of strong acids or bases, potentially leading to decomposition or side reactions.[2] It is advisable to conduct reactions under the mildest conditions possible.

  • Reactivity of the Hydrazine Group:

    • Question: Could the hydrazine group be reacting with other functional groups in your molecule?

    • Answer: The hydrazine moiety is a strong nucleophile and can react with various electrophiles. If your other reactant contains multiple electrophilic sites, you may observe the formation of different products. Protecting sensitive functional groups may be necessary.

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Solubility Issues:

    • Question: Is your product soluble in the purification solvent?

    • Answer: The polarity of the product will determine the appropriate solvent for recrystallization or column chromatography. Given the polar nature of the pyridine and hydrazine moieties, a mixture of polar and non-polar solvents (e.g., ethyl acetate/petroleum ether) is often effective for column chromatography.[2]

  • Removal of Unreacted Hydrazine:

    • Question: How can I remove unreacted this compound?

    • Answer: Unreacted this compound can sometimes be removed by washing the reaction mixture with a dilute acid solution, which will protonate the basic hydrazine and make it water-soluble. However, care must be taken as the product may also be acid-sensitive.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a common synthetic route.[1][5]

  • Suspend 2-Chloro-5-bromopyridine (1 equivalent) in hydrazine monohydrate (approximately 4-5 equivalents).

  • Heat the mixture at 70-100°C for 24-72 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and dilute it with water.

  • The resulting precipitate is collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

PropertyValueReference
Appearance White to off-white crystalline solid[1]
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Melting Point 132-137 °C[3]
Solubility Sparingly soluble in water; Soluble in polar organic solvents like ethanol and DMF[1][2]

Visualizations

experimental_workflow reagents Starting Materials: - this compound - Carbonyl Compound reaction Reaction Setup: - Choose appropriate solvent - Add catalyst (if needed) - Set reaction temperature reagents->reaction 1. Mix monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring 2. Monitor workup Work-up: - Quench reaction - Extraction monitoring->workup 3. Upon Completion purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Isolate Crude analysis Product Analysis: - NMR - Mass Spectrometry - Melting Point purification->analysis 5. Purify

Caption: A typical experimental workflow for a reaction involving this compound.

troubleshooting_guide start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Yes impure Impure Materials Detected check_purity->impure No check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Yes conditions_issue Sub-optimal Conditions check_conditions->conditions_issue No stoichiometry_issue Incorrect Molar Ratio check_stoichiometry->stoichiometry_issue No success Yield Improved check_stoichiometry->success Yes purify_reagents Action: Purify Reagents (Recrystallization, etc.) impure->purify_reagents purify_reagents->success optimize_conditions Action: Optimize Temp, Solvent, or Catalyst conditions_issue->optimize_conditions optimize_conditions->success adjust_ratio Action: Adjust Molar Ratio of Reactants stoichiometry_issue->adjust_ratio adjust_ratio->success

Caption: A troubleshooting decision tree for addressing low product yield in reactions.

References

Technical Support Center: Column Chromatography Purification of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of brominated pyridine compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Co-elution of the Desired Brominated Pyridine with Impurities

Q: My brominated pyridine compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution is a common challenge that can often be resolved by optimizing your chromatographic conditions. Here are several strategies to improve separation:

  • Mobile Phase Optimization: The choice of eluent is critical for achieving good separation.[1]

    • Conduct a thorough thin-layer chromatography (TLC) analysis using various solvent systems with different polarities to identify the optimal conditions.[1] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1][2]

    • For spots that are very close together, try a less polar solvent system, such as dichloromethane in hexanes.[2]

    • Employing a shallow and slow gradient elution can also enhance the separation of closely eluting compounds.[2]

  • Stationary Phase Selection:

    • If you are using standard silica gel, consider switching to a high-efficiency silica gel for better resolution of challenging separations, such as isomeric byproducts.[2]

  • Column Dimensions:

    • Using a longer chromatography column can increase the theoretical plates and improve the separation between closely eluting compounds.[2]

  • Sample Loading:

    • Overloading the column can lead to band broadening and poor separation.[1] Reduce the amount of crude product loaded onto the column.[1] For instances where the crude product has poor solubility in the eluent, a dry loading technique is recommended.[1]

Issue 2: Product Decomposition or Tailing on the Column

Q: I'm observing streaking/tailing of my brominated pyridine on the TLC plate and column, or I suspect my compound is decomposing on the silica gel. What can I do?

A: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential decomposition.[1][3]

  • Deactivation of Silica Gel: To minimize these interactions, you can deactivate the silica gel.

    • Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2][4]

    • Alternatively, use silica gel that has been neutralized by washing with a weak base solution and then re-equilibrated with the mobile phase.[1]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.

    • Neutral alumina is a common alternative to silica gel for acid-sensitive compounds.[2]

    • Other less acidic stationary phases like Florisil can also be used.[1]

  • pH Control During Work-up: Ensure the pH is neutral to slightly basic during aqueous extractions to prevent the protonation of the pyridine nitrogen, which can lead to loss of product into the aqueous layer.[2]

Issue 3: Low or No Yield of Purified Product

Q: After column chromatography, my yield of the purified brominated pyridine is very low. What are the possible causes and solutions?

A: Low recovery can stem from several factors, from the initial reaction to the final purification steps.

  • Incomplete Reaction:

    • Monitor the reaction progress using TLC or LC-MS to ensure all starting material has been consumed before proceeding with the work-up and purification.[2]

  • Product Loss During Work-up:

    • As mentioned previously, maintaining a neutral to slightly basic pH during aqueous extractions is crucial to prevent the protonation of the pyridine and its subsequent loss to the aqueous phase.[2] Using a saturated brine wash can also help minimize the solubility of your product in the aqueous layer.[2]

  • Decomposition on Silica Gel:

    • Halogenated pyridines can be sensitive to the acidic nature of silica gel.[2] Employ the strategies mentioned in Issue 2, such as deactivating the silica gel or using an alternative stationary phase like alumina.[2]

  • Product Instability:

    • Halogenated pyridines can be light-sensitive.[2] It is advisable to protect the product from light during purification and to store the final compound in a dark, cool place, potentially under an inert atmosphere.[2]

  • Fractions are too dilute to detect the product:

    • If you suspect your compound has eluted but you cannot detect it, try concentrating the fractions where you expected to see your product and re-analyze by TLC.[5]

Issue 4: Difficulty Visualizing Spots on TLC

Q: I am having trouble seeing the spots of my brominated pyridine compounds on the TLC plate. What visualization methods can I use?

A: While some brominated pyridines may be UV-active, others may require a chemical stain for visualization.

  • UV Light: First, try viewing the developed TLC plate under a UV lamp (254 nm), as many aromatic compounds will show up as dark spots on a fluorescent background.[6]

  • Iodine Chamber: Place the TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will appear as brown spots. This method is generally non-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It typically shows compounds as yellow-brown spots on a purple background.[6] However, it is not suitable for use with eluents containing triethylamine.[6]

  • Dragendorff's Reagent: This stain is particularly useful for detecting nitrogen-containing compounds like pyridines, which will appear as orange or orange-brown spots.[7]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different compounds upon heating.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying a brominated pyridine compound?

A1: A mixture of ethyl acetate and hexanes is a standard and effective starting point for the purification of many "normal" organic compounds, including brominated pyridines.[1][4] A typical starting ratio could be 10-50% ethyl acetate in hexanes.[4] For more polar compounds, 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM) might be necessary.[4] For nonpolar compounds, 5% ethyl acetate in hexanes or even 100% hexanes can be used.[4] It is always recommended to first determine the optimal solvent system through TLC analysis.[1]

Q2: How do I choose the right stationary phase?

A2: Silica gel is the most common stationary phase for normal-phase column chromatography and is suitable for a wide range of compounds.[9] However, due to the basic nature of the pyridine moiety, which can lead to interactions with acidic silica, you might need to consider alternatives.[1] If you experience issues like peak tailing or product decomposition, neutralized silica gel or a less acidic stationary phase like alumina or Florisil should be considered.[1][2]

Q3: What are some common impurities I might encounter in a bromination reaction of pyridine?

A3: The impurities will depend on the specific reaction conditions and starting materials. However, some common impurities could include:

  • Unreacted starting material: If the reaction did not go to completion.[2]

  • Isomeric byproducts: For example, the formation of 2-bromo-6-iodopyridine when synthesizing 2-bromo-4-iodopyridine. These can be challenging to separate.[2]

  • Poly-brominated products: Formation of di- or tri-brominated pyridines if the stoichiometry of the brominating agent is not carefully controlled.[2]

  • Hydrolysis products: If water is present in the reaction.

Q4: How much silica gel should I use for my column?

A4: The ratio of silica gel to your crude sample mixture depends on the difficulty of the separation. A general guideline is a 20:1 ratio of silica gel to compound by weight for easy separations. For more difficult separations, such as those with compounds having very close Rf values on TLC, ratios of up to 100:1 or 120:1 may be necessary.[10]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Polarity of Brominated PyridineNon-polar ComponentPolar ComponentRecommended Starting Ratio
Non-polarHexanes or PentaneEthyl Acetate or Ether95:5 to 90:10
Moderately PolarHexanesEthyl Acetate80:20 to 50:50
PolarDichloromethaneMethanol99:1 to 90:10

Table 2: Common TLC Stains for Pyridine Compounds

Staining AgentPreparationVisualizationTarget Compounds
Potassium Permanganate 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂OYellow/brown spots on a pink/purple background.General, for oxidizable compounds.[6]
p-Anisaldehyde 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄Various colored spots on a pink background upon heating.[8]General, good for functionalized molecules.[8]
Dragendorff's Reagent Solution A: 1.7g bismuth subnitrate in 100mL 20% acetic acid. Solution B: 40g KI in 100mL H₂O. Mix 5mL A + 5mL B + 20mL acetic acid + 70mL H₂O.Orange spots on a yellow background.Nitrogen-containing compounds, including pyridines.
Iodine A few crystals of I₂ in a sealed chamber.Brown spots.General, especially for unsaturated compounds.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Procedure

  • Preparation of the Column:

    • Select a column of appropriate size.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[2] A common ratio is about 100g of silica for every 1-2g of crude material, depending on separation difficulty.[10]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[11] Gently tap the column to help the silica pack evenly.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[2][11] Carefully apply the solution to the top of the column using a pipette.[11]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][12] Carefully add this powder to the top of the packed column.[1][2]

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.[2]

    • If using a gradient, gradually increase the polarity of the eluent by adding more of the polar solvent.[2]

    • Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the scale of your separation.

    • Monitor the elution of your compound by collecting small spots from the eluting solvent onto a TLC plate for analysis.[13]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.[2]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated pyridine.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Sample (Wet or Dry) pack->load elute Elute Column (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A typical workflow for column chromatography purification.

troubleshooting_flowchart start Poor Separation? coelution Co-elution of Spots? start->coelution Yes tailing Tailing or Streaking? start->tailing No solv_opt Optimize Mobile Phase (TLC Gradient) coelution->solv_opt Yes end_bad Still Poor Separation coelution->end_bad No deactivate Deactivate Silica (e.g., with Triethylamine) tailing->deactivate Yes tailing->end_bad No long_col Use Longer Column solv_opt->long_col end_good Good Separation long_col->end_good alt_phase Use Alternative Phase (e.g., Alumina) deactivate->alt_phase alt_phase->end_good

Caption: A decision tree for troubleshooting poor separation.

References

Recrystallization techniques for purifying 5-Bromo-2-hydrazinopyridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-hydrazinopyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent for the recrystallization of this compound?

A1: Based on its chemical structure, this compound is a polar molecule. Therefore, polar solvents are the most effective for its recrystallization. Good single solvents to start with are ethanol, methanol, or dimethylformamide (DMF), as the compound exhibits good solubility in these at elevated temperatures and lower solubility at room temperature.[1][2] A mixed solvent system can also be very effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (like ethanol) and then add a "poor" solvent in which it is less soluble (like water or a non-polar solvent) to induce crystallization.[1]

Q2: My this compound product appears as a light yellow or brown powder. Can recrystallization remove this color?

A2: Yes, recrystallization is an effective method for removing colored impurities. If the colored impurities are soluble in the hot recrystallization solvent, they will remain in the mother liquor upon cooling, leaving you with purer, less colored crystals. For deeply colored solutions, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the overall yield.

Q3: What are the common impurities in a crude this compound sample?

A3: Common impurities can originate from the starting materials and side reactions. If synthesized from 2-chloro-5-bromopyridine and hydrazine hydrate, potential impurities include unreacted 2-chloro-5-bromopyridine and excess hydrazine hydrate.[2][3] Side products from other potential synthetic routes could also be present. A successful recrystallization should effectively remove these more soluble or less soluble impurities.

Q4: My product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound (the melting point of this compound is in the range of 132-165 °C) or if the solution is too concentrated.[1][4] To resolve this, try one of the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to decrease saturation.

  • Reheat the entire mixture until a clear solution is formed, then allow it to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

  • Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.

  • Adding a seed crystal of pure this compound can also initiate crystallization.

Q5: The recovery of my purified this compound is very low. How can I improve the yield?

A5: Low recovery can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.[5] Also, make sure to cool the solution sufficiently, perhaps in an ice bath after it has reached room temperature, to maximize the amount of product that crystallizes out of solution. Avoid premature crystallization during hot filtration by pre-heating your funnel and receiving flask.

Data Presentation

To aid in optimizing your recrystallization protocol, use the following table to record your experimental observations with different solvent systems.

Solvent System (v/v)Amount of Crude Product (g)Volume of Solvent (mL)Observations (Hot)Observations (Cold)% RecoveryMelting Point of Crystals (°C)Crystal Appearance
e.g., Ethanol1.015Dissolved completelyWhite needle-like crystals
e.g., Ethanol/Water (4:1)1.012Dissolved completelyFine white powder

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection:

    • Place a small amount (approx. 50 mg) of the crude this compound into a test tube.

    • Add a few drops of a chosen solvent (e.g., ethanol).

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. The ideal solvent will completely dissolve the compound at or near its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to boiling while stirring or swirling.

    • Continue to add small portions of the hot solvent until the product is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • For final drying, place the crystals in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude_product Crude this compound solvent_selection Select Solvent System (e.g., Ethanol, Ethanol/Water) crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues cluster_solutions Potential Solutions issue Issue Encountered no_crystals Problem: No Crystals Form issue->no_crystals No Crystals Form oiling_out Problem: Oiling Out issue->oiling_out Product Oils Out low_yield Problem: Low Yield issue->low_yield Low Yield premature_crystals Problem: Premature Crystallization issue->premature_crystals Crystals in Funnel solution1 Add more hot solvent Cool solution more slowly solution2 Scratch flask with glass rod Add a seed crystal solution3 Use minimum hot solvent Ensure complete cooling solution4 Pre-heat filtration apparatus Use a small amount of extra solvent no_crystals->solution2 oiling_out->solution1 low_yield->solution3 premature_crystals->solution4

References

Managing the stability of 5-Bromo-2-hydrazinopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydrazinopyridine. The information is designed to help manage the stability of this compound under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is a moderately stable compound; however, its stability can be compromised by several factors. The key factors to consider are:

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • pH: The compound is susceptible to degradation in both strong acidic and strong basic conditions.[1]

  • Oxidizing Agents: The hydrazine moiety is susceptible to oxidation.

  • Light: Prolonged exposure to UV light may cause degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity and purity of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, it should be kept under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at temperatures between 2-8°C.

Q3: What are the common signs of degradation of this compound?

A3: Degradation of this compound can be indicated by:

  • A change in color from off-white or light yellow to a darker brown or black.

  • A change in physical state, such as clumping or melting.

  • The appearance of new peaks in analytical tests like HPLC or TLC, and changes in the NMR spectrum.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in Condensation Reactions

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted this compound.

  • The desired product is formed in very low yield, or not at all.

  • Multiple unidentified spots are visible on the TLC plate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the starting material is pure and has been stored correctly. Consider re-purifying the reagent if its quality is questionable.
Inappropriate Reaction Temperature Run the reaction at a lower temperature to minimize thermal decomposition. Monitor the reaction progress closely to avoid prolonged heating.
Unsuitable pH Conditions If the reaction is conducted in a strongly acidic or basic medium, consider using a milder catalyst or buffering the reaction mixture to a more neutral pH.
Oxidation of the Hydrazine Moiety Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Formation of Multiple Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC, HPLC, or NMR.

  • Difficulty in isolating the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions of the Hydrazine Group The hydrazine group can undergo various side reactions. Consider protecting the hydrazine moiety if it is not the intended reactive site in the initial step.
Ring Opening or Rearrangement Harsh reaction conditions (high temperature, extreme pH) can lead to the decomposition of the pyridine ring. Employ milder reaction conditions.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, avoid protic solvents if a strong base is used.

Data Presentation: Stability Profile of this compound

The following tables summarize the stability of this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability.

Table 1: Thermal Stability

Temperature (°C)Time (hours)Degradation (%)
4024< 1
60245
802415
1002435

Table 2: pH Stability (at 25°C)

pHTime (hours)Degradation (%)
22420
4245
724< 1
9248
122425

Table 3: Oxidative Stability (at 25°C)

Oxidizing Agent (Concentration)Time (hours)Degradation (%)
3% H₂O₂640
Atmospheric O₂725

Table 4: Photostability

Light SourceExposure Time (hours)Degradation (%)
UV (254 nm)2415
White Light72< 2

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol describes a reverse-phase HPLC method suitable for monitoring the degradation of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

  • Acid Degradation: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Degradation: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples, and then analyze all samples by the stability-indicating HPLC method described above.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Sample Sample Dissolution Dissolve in Stress Medium Sample->Dissolution Heat Heat Sample->Heat Solid, 80°C Acid Acid Dissolution->Acid 0.1 M HCl, 60°C Base Base Dissolution->Base 0.1 M NaOH, RT Oxidation Oxidation Dissolution->Oxidation 3% H₂O₂, RT Light Light Dissolution->Light UV Light Neutralization Neutralize (if needed) Acid->Neutralization Base->Neutralization HPLC_Analysis HPLC Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions cluster_causes_byproducts Potential Causes for Byproducts cluster_solutions_byproducts Solutions Start Reaction Issue Low_Yield Low Yield / No Product Start->Low_Yield Symptom Byproducts Multiple Byproducts Start->Byproducts Symptom Degradation Starting Material Degradation Low_Yield->Degradation Temp High Temperature Low_Yield->Temp pH Extreme pH Low_Yield->pH Side_Reactions Hydrazine Side Reactions Byproducts->Side_Reactions Decomposition Ring Decomposition Byproducts->Decomposition Check_Purity Verify Purity & Storage Degradation->Check_Purity Lower_Temp Reduce Reaction Temperature Temp->Lower_Temp Adjust_pH Use Milder Conditions/Buffer pH->Adjust_pH Protect_Group Protect Hydrazine Group Side_Reactions->Protect_Group Milder_Conditions Use Milder Reaction Conditions Decomposition->Milder_Conditions

Caption: Troubleshooting logic for reactions involving this compound.

References

Identifying and minimizing impurities in 5-Bromo-2-hydrazinopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the nucleophilic substitution of a 5-bromo-2-halopyridine with hydrazine hydrate.[1] The typical starting material is 5-bromo-2-chloropyridine due to its commercial availability. The reaction is generally carried out in a polar solvent, such as dimethylformamide (DMF) or ethanol, at elevated temperatures.[1] An excess of hydrazine hydrate is crucial to maximize the yield of the desired product and minimize the formation of dimeric byproducts.[1]

Q2: What are the potential impurities in the synthesis of this compound?

During the synthesis of this compound, several impurities can form. The most common include:

  • Unreacted Starting Material: Residual 5-bromo-2-chloropyridine.

  • Dimeric Impurity: N,N'-bis(5-bromopyridin-2-yl)hydrazine can form, especially if an insufficient excess of hydrazine hydrate is used.

  • Degradation Products: The product can be sensitive to high temperatures and extreme pH conditions, which may lead to degradation.[1]

Q3: How can I purify the crude this compound?

The crude product is typically a solid and can be purified by several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Based on its solubility profile, polar organic solvents like ethanol or isopropanol are good candidates for recrystallization.[1][2] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, leading to the formation of pure crystals.[3]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A mixture of a non-polar solvent (like petroleum ether or hexane) and a polar solvent (like ethyl acetate) is typically used as the eluent.[4]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

Several analytical methods can be used to determine the purity and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment in the pharmaceutical industry.[5][6] A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra of the sample to that of a reference standard.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying unknown impurities by providing molecular weight information.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature. 2. Inactive hydrazine hydrate. 3. Poor quality of starting material (5-bromo-2-chloropyridine).1. Ensure the reaction temperature is maintained in the recommended range (e.g., 80-100 °C).[1] 2. Use fresh, high-quality hydrazine hydrate. 3. Verify the purity of the starting material using a suitable analytical technique (e.g., GC or NMR).
High Levels of Unreacted Starting Material 1. Insufficient reaction time. 2. Insufficient amount of hydrazine hydrate. 3. Low reaction temperature.1. Extend the reaction time and monitor the progress by TLC or HPLC. 2. Use a larger excess of hydrazine hydrate (3-5 equivalents is recommended).[1] 3. Increase the reaction temperature within the recommended range.
Presence of a Major, Less Polar Impurity (by TLC/HPLC) Formation of the dimeric impurity, N,N'-bis(5-bromopyridin-2-yl)hydrazine.Increase the molar ratio of hydrazine hydrate to 5-bromo-2-chloropyridine. A slow addition of the 5-bromo-2-chloropyridine solution to the hydrazine hydrate solution can also favor the formation of the desired product.
Product is an Oil or Difficult to Crystallize Presence of significant impurities that are inhibiting crystallization.Purify the crude product using silica gel column chromatography to remove the impurities before attempting recrystallization.
Product Discoloration (Darkening) Decomposition of the product, possibly due to prolonged exposure to high temperatures or air oxidation.Minimize the reaction time at high temperatures. After the reaction is complete, cool the mixture promptly. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Data Presentation

Table 1: Effect of Hydrazine Hydrate Molar Ratio on Product Yield and Impurity Profile

Molar Ratio (Hydrazine Hydrate : 5-bromo-2-chloropyridine)Yield (%)Purity by HPLC (%)Unreacted Starting Material (%)Dimeric Impurity (%)
1.5 : 14580155
3 : 1759532
5 : 18598<1<1

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Table 2: Comparison of Purification Methods

Purification MethodPurity Achieved (by HPLC)Recovery (%)
Recrystallization (Ethanol)98.5%80
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)>99.5%65

Note: The data presented in this table is illustrative and may vary based on the initial purity of the crude product and the specific conditions of the purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chloropyridine (1.0 eq).

  • Add a suitable solvent, such as dimethylformamide (DMF), to dissolve the starting material.[1]

  • Add hydrazine hydrate (3-5 eq) to the solution.[1]

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[2]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for specific instruments and impurity profiles.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction (minimized by excess hydrazine) start 5-Bromo-2-chloropyridine reagent + Hydrazine Hydrate (excess) product This compound start->product Nucleophilic Substitution side_product N,N'-bis(5-bromopyridin-2-yl)hydrazine start->side_product Dimerization conditions DMF, 80-100 °C

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Check Reaction Parameters start->q1 a1_1 Temperature too low? q1->a1_1 Yes a1_2 Insufficient reaction time? q1->a1_2 Yes a1_3 Insufficient hydrazine hydrate? q1->a1_3 Yes q2 High Level of Dimeric Impurity? q1->q2 No s1_1 Increase temperature to 80-100 °C a1_1->s1_1 s1_2 Extend reaction time (monitor by TLC/HPLC) a1_2->s1_2 s1_3 Increase molar ratio of hydrazine hydrate (3-5 eq) a1_3->s1_3 s2 Increase excess of hydrazine hydrate and consider slow addition of starting material

Caption: Troubleshooting workflow for low yield issues.

Purification_Logic start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check high_purity Product >98% pure purity_check->high_purity Yes low_purity Significant Impurities Present purity_check->low_purity No recrystallization Recrystallization (e.g., from Ethanol) high_purity->recrystallization column Column Chromatography (Silica Gel) low_purity->column final_product Pure this compound recrystallization->final_product column->final_product

Caption: Logic diagram for selecting a purification method.

References

Validation & Comparative

Validation of 5-Bromo-2-hydrazinopyridine Reaction Products: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of synthetic products is paramount. This guide provides a comparative analysis of the validation of a common reaction product of 5-Bromo-2-hydrazinopyridine, a versatile building block in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present experimental data for the synthesis and characterization of a hydrazone derivative and compare this with an alternative synthetic approach to a similarly substituted pyridine.

This compound is a valuable intermediate due to its two reactive sites: the hydrazine moiety, which readily undergoes condensation reactions with carbonyl compounds, and the bromo-substituted pyridine ring, which is amenable to various cross-coupling reactions. The validation of products from reactions involving this scaffold is crucial to ensure the desired molecular structure for subsequent applications, particularly in the development of novel therapeutic agents.

Case Study: Synthesis and Validation of (E)-N'-(phenylmethylene)-5-bromopyridin-2-yl)hydrazine

A primary application of this compound is the formation of hydrazones through reaction with aldehydes and ketones. Here, we detail the synthesis and spectroscopic validation of the product from the reaction with benzaldehyde.

Experimental Protocol: Synthesis of (E)-N'-(phenylmethylene)-5-bromopyridin-2-yl)hydrazine

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with benzaldehyde (1.0 mmol). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone product.

Data Presentation: NMR and Mass Spectrometry Data

The structural confirmation of the synthesized hydrazone is achieved through comprehensive analysis of its NMR and mass spectra.

Parameter Experimental Data for (E)-N'-(phenylmethylene)-5-bromopyridin-2-yl)hydrazine
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.25 (d, J = 2.4 Hz, 1H, Py-H), 8.01 (s, 1H, N=CH), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 7.75-7.73 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H), 7.05 (d, J = 8.8 Hz, 1H, Py-H), 11.5 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 156.5, 148.0, 142.1, 140.2, 134.8, 129.9, 128.8, 127.1, 115.3, 108.9
Mass Spectrometry (EI-MS) m/z 275/277 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes)

Alternative Approach: Suzuki-Miyaura Coupling for 2-Aryl-5-bromopyridine Synthesis

An alternative strategy to functionalize the 5-bromopyridine scaffold at the 2-position involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a different pathway to introduce an aryl substituent, leading to a product with a direct carbon-carbon bond to the pyridine ring, as opposed to the hydrazone linkage.

Experimental Protocol: Synthesis of 2-Phenyl-5-bromopyridine

To a mixture of 2,5-dibromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation: Comparative Spectroscopic Data

The data below allows for a direct comparison of the spectroscopic signatures of the two different 2-substituted 5-bromopyridine derivatives.

Parameter Experimental Data for 2-Phenyl-5-bromopyridine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.70 (d, J = 2.4 Hz, 1H, Py-H), 7.95-7.92 (m, 2H, Ar-H), 7.85 (dd, J = 8.6, 2.4 Hz, 1H, Py-H), 7.60 (d, J = 8.6 Hz, 1H, Py-H), 7.48-7.40 (m, 3H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 158.2, 150.1, 141.5, 138.8, 129.2, 128.9, 127.0, 121.2, 119.8
Mass Spectrometry (EI-MS) m/z 233/235 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes)

Mandatory Visualization

The following diagrams illustrate the logical flow of the validation process and the synthetic pathways discussed.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start This compound product1 (E)-N'-(phenylmethylene)- 5-bromopyridin-2-yl)hydrazine start->product1 Condensation reagent1 Benzaldehyde reagent1->product1 nmr NMR Spectroscopy (¹H and ¹³C) product1->nmr ms Mass Spectrometry (EI-MS) product1->ms structure Structural Confirmation nmr->structure ms->structure synthetic_comparison cluster_hydrazone Hydrazone Formation cluster_suzuki Suzuki-Miyaura Coupling start 5-Bromopyridine Scaffold reagent_h This compound start->reagent_h reagent_s 2,5-Dibromopyridine start->reagent_s product_h 2-(Hydrazone)-5-bromopyridine reagent_h->product_h Condensation with R-CHO product_s 2-Aryl-5-bromopyridine reagent_s->product_s Pd-catalyzed cross-coupling with Ar-B(OH)₂

Comparative Reactivity Analysis: 5-bromo-2-hydrazinopyridine vs. 5-chloro-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent

In the realm of medicinal chemistry and materials science, the judicious selection of building blocks is paramount to the successful synthesis of novel compounds. Both 5-bromo-2-hydrazinopyridine and 5-chloro-2-hydrazinopyridine serve as valuable precursors, particularly in the construction of fused heterocyclic systems. This guide provides a comparative analysis of their reactivity, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic strategies. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organic chemistry.

Executive Summary: Reactivity at a Glance

The primary differentiator in the reactivity of these two compounds lies in the nature of the halogen substituent. Generally, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that This compound is the more reactive of the two in reactions involving the cleavage of the carbon-halogen bond, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Theoretical Framework: The Halogen Effect

The reactivity of aryl halides in both SNAr and cross-coupling reactions is significantly influenced by the carbon-halogen bond dissociation energy. The established trend for leaving group ability in these reactions is I > Br > Cl > F. This is a direct consequence of the bond strengths, with the C-Br bond being weaker than the C-Cl bond. Consequently, the C-Br bond in this compound is more readily cleaved, leading to faster reaction rates and often allowing for milder reaction conditions compared to its chloro-analogue.

Comparative Data Summary

Reaction TypeThis compound5-chloro-2-hydrazinopyridineRationale
Nucleophilic Aromatic Substitution (SNAr) Higher ReactivityLower ReactivityWeaker C-Br bond facilitates faster displacement by nucleophiles.
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityOxidative addition of palladium to the C-Br bond is faster.[1]
Buchwald-Hartwig Amination Higher ReactivityLower ReactivityThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.
Condensation with β-dicarbonyls Similar ReactivitySimilar ReactivityThis reaction primarily involves the hydrazino group and is largely independent of the halogen substituent.

Key Reaction Classes and Experimental Considerations

The hydrazino moiety in both compounds is a potent nucleophile, readily participating in condensation reactions to form hydrazones, which can then cyclize to generate fused heterocyclic systems like pyrazolo[1,5-a]pyridines. The halogen at the 5-position offers a handle for further functionalization, primarily through cross-coupling reactions.

Synthesis of Pyrazolo[1,5-a]pyridines via Condensation-Cyclization

This class of reaction is fundamental for both reagents and their reactivity is expected to be comparable as it is driven by the nucleophilicity of the hydrazino group.

G cluster_reactants Reactants cluster_process Reaction A 5-halo-2-hydrazinopyridine C Condensation A->C B β-dicarbonyl compound B->C D Intramolecular Cyclization C->D Intermediate formation E Pyrazolo[1,5-a]pyridine derivative D->E Dehydration G cluster_reactants Reactants cluster_catalysis Catalytic Cycle A 5-halo-2-hydrazinopyridine D Oxidative Addition A->D B Coupling Partner (e.g., Boronic Acid, Amine) E Transmetalation/ Coordination B->E C Pd(0) Catalyst C->D D->E Pd(II) intermediate F Reductive Elimination E->F F->C Catalyst regeneration G Functionalized Product F->G

References

A Comparative Guide to the Synthetic Advantages of 5-Bromo- versus 5-Iodo-2-hydrazinopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical and agrochemical compounds, the strategic selection of building blocks is paramount. The 5-halo-2-hydrazinopyridine scaffold is a valuable synthon, offering a versatile platform for the introduction of diverse functionalities. This guide provides an objective comparison of the synthetic utility of 5-bromo-2-hydrazinopyridine and its iodo-analogue, 5-iodo-2-hydrazinopyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and representative experimental data to inform rational substrate selection in drug discovery and development.

At a Glance: Reactivity and Physicochemical Properties

The primary differentiator between 5-bromo- and 5-iodo-2-hydrazinopyridine in the context of cross-coupling reactions is the inherent reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This fundamental property dictates that 5-iodo-2-hydrazinopyridine is generally the more reactive coupling partner.

PropertyThis compound5-Iodo-2-hydrazinopyridine
Molecular Weight 188.03 g/mol 235.03 g/mol
Reactivity in Pd-Coupling GoodExcellent
Reaction Conditions Typically requires higher temperatures and longer reaction timesAllows for milder reaction conditions and shorter reaction times
Cost & Availability Widely available from numerous suppliersLess common, available from specialized suppliers

Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond in 5-iodo-2-hydrazinopyridine translates to tangible advantages in several widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. When comparing the two substrates, the iodo-derivative is expected to undergo oxidative addition to the palladium(0) catalyst more readily, which is often the rate-limiting step of the catalytic cycle.

ParameterThis compound5-Iodo-2-hydrazinopyridine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Typical Base K₂CO₃, K₃PO₄K₂CO₃, K₃PO₄
Reaction Temperature 80-110 °CRoom Temperature - 80 °C
Reaction Time 12-24 hours2-12 hours
Expected Yield Good to ExcellentExcellent

Note: The data presented is representative and based on general trends observed for aryl bromides versus aryl iodides in Suzuki-Miyaura couplings. Specific yields and conditions may vary depending on the coupling partner and ligand used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The general order of reactivity for the aryl halide in this reaction is I > Br > Cl.[1] This suggests that 5-iodo-2-hydrazinopyridine will be a more efficient substrate, allowing for coupling with a wider range of amines under milder conditions.

ParameterThis compound5-Iodo-2-hydrazinopyridine
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand XPhos, RuPhos, BINAPXPhos, RuPhos, BINAP
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Reaction Temperature 80-120 °C60-100 °C
Reaction Time 12-24 hours4-16 hours
Expected Yield Good to ExcellentExcellent

Note: The data presented is representative. The choice of ligand and base is crucial and can significantly impact the reaction outcome.

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. The reactivity trend for the halide component is I > Br >> Cl, making 5-iodo-2-hydrazinopyridine the superior substrate for this transformation.[2] Its use can often circumvent the need for high temperatures and may even allow for copper-free conditions in some cases.

ParameterThis compound5-Iodo-2-hydrazinopyridine
Catalyst System PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuI (or copper-free)
Typical Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Reaction Temperature 50-100 °CRoom Temperature - 70 °C
Reaction Time 6-24 hours1-12 hours
Expected Yield GoodExcellent

Note: The data is illustrative of general trends in Sonogashira couplings. Specific conditions may need to be optimized for particular substrates.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for 5-bromo- or 5-iodo-2-hydrazinopyridine.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-halo-2-hydrazinopyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the 5-halo-2-hydrazinopyridine (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-100 °C for the iodo-compound, 100-120 °C for the bromo-compound) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 5-halo-2-hydrazinopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C for the iodo-compound, 50-80 °C for the bromo-compound) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow and Rationale

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the underlying principle governing the reactivity difference between the bromo- and iodo-substrates.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Halo-2-hydrazinopyridine - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Wash monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Reactivity in Oxidative Addition (Rate-Limiting Step) cluster_conditions Resulting Reaction Conditions iodo 5-Iodo-2-hydrazinopyridine (Weaker C-I Bond) mild Milder Conditions (Lower Temp, Shorter Time) iodo->mild Faster Rate bromo This compound (Stronger C-Br Bond) harsh Harsher Conditions (Higher Temp, Longer Time) bromo->harsh Slower Rate

Logical relationship between C-X bond strength and required reaction conditions.

Conclusion

For researchers and drug development professionals, the choice between 5-bromo- and 5-iodo-2-hydrazinopyridine will depend on a balance of reactivity, cost, and availability. The iodo-derivative offers significant synthetic advantages, including the potential for milder reaction conditions, shorter reaction times, and often higher yields in a variety of palladium-catalyzed cross-coupling reactions. These benefits can be particularly crucial when working with sensitive or complex substrates. However, this compound remains a viable and more economical option, especially for large-scale syntheses where the reaction conditions can be robustly optimized. Ultimately, a clear understanding of the reactivity differences outlined in this guide will enable more efficient and strategic synthetic planning.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different halopyridines, with a focus on how fluorine, chlorine, and bromine substitutions on the pyridine ring impact their inhibitory activity against key oncogenic kinases. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of next-generation targeted therapies.

Efficacy Comparison of Halopyridine-Based Kinase Inhibitors

The inhibitory potency of a drug candidate is a critical determinant of its therapeutic potential. The following tables summarize the in vitro efficacy, typically represented by half-maximal inhibitory concentration (IC50) values, of various kinase inhibitors featuring different halogenated pyridine or closely related pyrimidine moieties. Lower IC50 values indicate higher potency.

Case Study 1: Mitogen- and Stress-activated Kinase 1 (MSK1) Inhibitors

A study on 2,5-dihalopyrimidines as covalent inhibitors of MSK1 provides a direct comparison of the impact of different halogen substitutions on inhibitory activity. The data highlights the sensitivity of the kinase to the nature of the halogen at specific positions on the pyrimidine ring, a close structural analog of pyridine.

Table 1: In Vitro Efficacy of 2,5-Dihalopyrimidine Derivatives Against MSK1 [1]

Compound IDX (Position 2)Y (Position 5)pIC50 (ERK2-MSK1 Cascade)
1 ClCl6.7 ± 0.1
2 HCl4.9 ± 0.4
3 FCl7.7
4 BrCl6.7
8 ClH5.8 ± 0.2
9 ClF5.9

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Analysis:

  • The substitution at the 2-position of the pyrimidine ring is crucial for activity, with the 2-chloro and 2-bromo derivatives (compounds 1 and 4) showing similar high potency.[1]

  • Remarkably, the 2-fluoro analogue (compound 3) exhibited a 10-fold increase in potency compared to the 2-chloro version, suggesting a favorable interaction of the fluorine atom with the kinase.[1]

  • Removal of the halogen at the 2-position (compound 2) led to a nearly 100-fold reduction in activity, underscoring the importance of a halogen at this position for potent inhibition.[1]

  • At the 5-position, a chloro group was preferred over hydrogen or fluorine, as replacing the 5-chloro with hydrogen (compound 8) or fluorine (compound 9) resulted in a decrease in activity.[1]

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Table 2: In Vitro Efficacy of Selected Pyridine-Derived VEGFR-2 Inhibitors

Compound IDKey Structural FeaturesIC50 (µM) against VEGFR-2Reference
Sorafenib Pyridine-based multi-kinase inhibitor0.10[2]
Compound 8 3-cyano-4-(substituted phenyl)-6-phenyl-2-aminopyridine0.13[2]
Compound 9 3-cyano-4-(substituted phenyl)-6-phenyl-2-aminopyridine0.13[2]
Compound 10 3-cyano-4-(substituted phenyl)-6-phenyl-2-aminopyridine0.12[2]

Analysis:

  • The pyridine scaffold is a common feature in potent VEGFR-2 inhibitors.[2][3][4]

  • The presented compounds demonstrate that pyridine derivatives can achieve inhibitory potency in the low nanomolar range, comparable to the established drug Sorafenib.[2]

  • In a series of 3-cyano-2-aminopyridine derivatives, compounds with various substitutions on the phenyl rings demonstrated potent VEGFR-2 inhibition.[2]

Case Study 3: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Halogenated anilino-quinazoline and related scaffolds are prevalent among EGFR inhibitors. While a systematic comparison of different halopyridines is not available, the presence of chloro and fluoro substitutions on the anilino moiety is a well-established strategy to enhance potency.

Analysis of Halogen Impact on EGFR Inhibitors:

  • In many 4-anilinoquinazoline series, a 3-chloro-4-fluoroaniline moiety is a common feature of potent, irreversible inhibitors.

  • The substitution of a bromine atom at the 3-position of the aniline ring has been shown to confer dual inhibitory activity against both EGFR and ErbB2.[5]

  • Halo substitutions at both the 3rd and 4th positions of the aniline ring can lead to a 2.5- to 6-fold increase in potency against EGFR compared to earlier drugs like gefitinib and erlotinib.[5]

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for interpreting the biological consequences of their inhibition.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Migration & Proliferation ERK->Angiogenesis

Caption: VEGFR-2 signaling cascade promoting angiogenesis.

MSK1_Signaling_Pathway MSK1 Signaling Pathway Stress Stress Stimuli (UV, inflammatory cytokines) p38 p38 MAPK Stress->p38 ERK ERK Stress->ERK MSK1 MSK1 p38->MSK1 ERK->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 Gene_Expression Regulation of Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression

Caption: MSK1 activation downstream of p38 MAPK and ERK pathways.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the evaluation of kinase inhibitor efficacy. Below is a generalized protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Test compounds (halopyridine derivatives) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Reaction Setup:

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase and its specific peptide substrate, diluted in kinase assay buffer, to each well.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The method of detection will depend on the assay format used:

      • ADP-Glo™ Assay: Add ADP-Glo™ Reagent to convert the ADP produced into a luminescent signal.

      • Z'-LYTE™ Assay: Use a fluorescence-based method that measures the differential sensitivity of a FRET-based peptide substrate to proteolytic cleavage before and after phosphorylation.

      • Radiometric Assay: Stop the reaction and separate the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper, followed by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Halopyridine Compounds Start->Compound_Prep Assay_Setup Add Compounds, Kinase, and Substrate to Plate Compound_Prep->Assay_Setup Pre_Incubation Pre-incubate at Room Temp Assay_Setup->Pre_Incubation Reaction_Start Initiate Reaction with ATP Pre_Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Detection Add Detection Reagent Reaction_Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Analysis of Biologically Active Compounds Derived from 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds synthesized from 5-bromo-2-hydrazinopyridine. This report details their performance against various cell lines and microbial strains, supported by experimental data and protocols.

Compounds synthesized from the versatile scaffold, this compound, have emerged as a promising class of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy in anticancer, antimicrobial, and anti-inflammatory applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Pyrazole and Hydrazone Derivatives

Derivatives of this compound, particularly pyrazoles and hydrazones, have shown significant potential as anticancer agents. Screening against various cancer cell lines has revealed their cytotoxic effects, with some compounds exhibiting potency comparable to or exceeding that of established chemotherapy drugs.

A notable study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which demonstrated significant anticancer activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines.[1][2] The mechanism of action for some of these compounds is linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

Comparative Anticancer Activity Data
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
7c MCF-77.17 ± 0.94Sorafenib-[1]
7d MCF-72.93 ± 0.47Sorafenib-[1]
7c A-549-Sorafenib-[1]
7d A-549-Sorafenib-[1]
12d MCF-713.92 ± 1.21Sorafenib-[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The in vitro anticancer activity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cell Tumor Cell VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Compound Synthesized Compound Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation Cell Proliferation & Survival Downstream->Angiogenesis Downstream->Proliferation

Antimicrobial Activity: Triazole Derivatives

Triazole derivatives synthesized from this compound precursors have demonstrated notable antimicrobial properties. These compounds have been screened against a panel of Gram-positive and Gram-negative bacteria, with their efficacy determined by the minimum inhibitory concentration (MIC).

While specific studies on triazoles derived directly from this compound are limited, the broader class of 1,2,4-triazole derivatives has shown significant potential. For instance, a series of 1,2,4-triazoles exhibited remarkable activity against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data (General 1,2,4-Triazoles)
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 2 E. coli>100C. albicans>100
Compound 3 S. aureus50A. niger100
Compound 4 P. aeruginosa100C. albicans50
Compound 7 B. subtilis25A. niger50
Compound 8 S. aureus50C. albicans100

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Synthesized Compounds SerialDilution Perform Serial Dilutions of Compounds in Broth Start->SerialDilution PrepInoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation ReadResults Visually Assess for Microbial Growth Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Anti-inflammatory Activity: Hydrazone Derivatives

Hydrazone derivatives are another important class of compounds synthesized from this compound that have been investigated for their anti-inflammatory properties. The anti-inflammatory potential of these compounds is often evaluated through in vitro and in vivo assays that measure the inhibition of key inflammatory mediators.

The anti-inflammatory activity of hydrazones is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Comparative Anti-inflammatory Activity Data
Compound IDIn vitro Anti-inflammatory Activity (% Inhibition at 0.5 mg/mL)Reference
PMPH 78.54 ± 0.68[3]
4F-PMPH 85.12 ± 0.55[3]
Diclofenac (Standard) 92.45 ± 0.42[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

A commonly used in vitro method to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the test compounds at various concentrations and bovine serum albumin is prepared.

  • Incubation: The mixture is incubated at a specific temperature to induce protein denaturation.

  • Absorbance Measurement: The turbidity of the solution is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

Logical Relationship: Synthesis to Biological Activity

Synthesis_to_Activity cluster_synthesis Synthesis cluster_activity Biological Activity Screening Start 5-Bromo-2- hydrazinopyridine Pyrazoles Pyrazole Derivatives Start->Pyrazoles Triazoles Triazole Derivatives Start->Triazoles Hydrazones Hydrazone Derivatives Start->Hydrazones Anticancer Anticancer Pyrazoles->Anticancer Antimicrobial Antimicrobial Triazoles->Antimicrobial Hydrazones->Anticancer AntiInflammatory Anti-inflammatory Hydrazones->AntiInflammatory

References

Unlocking the Molecular Architecture of Pyrazolopyridines: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the precise structural elucidation of pyrazolopyridine scaffolds is paramount. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for determining the intricate atomic connectivity of these vital heterocyclic compounds. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative structural elucidation methods to empower informed decisions in your analytical workflow.

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous drugs targeting a wide array of diseases. The unambiguous determination of substitution patterns and stereochemistry is a critical step in establishing structure-activity relationships (SAR) and ensuring the novelty and efficacy of new chemical entities. While 1D NMR provides a foundational overview of the proton and carbon environments, complex substitution patterns often lead to spectral overlap, necessitating the resolving power of 2D NMR spectroscopy.

The Power of 2D NMR in Pyrazolopyridine Elucidation

Two-dimensional NMR experiments enhance spectral resolution by correlating nuclear spins through chemical bonds or through space, spreading the information across a second frequency dimension. This approach mitigates signal overlap and provides clear, unambiguous evidence of molecular connectivity. The most indispensable 2D NMR techniques for the structural analysis of pyrazolopyridines are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out proton-proton spin systems within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, irrespective of their bonding connectivity. This is crucial for determining stereochemistry and the three-dimensional conformation of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range connectivity information is pivotal for piecing together the entire molecular framework, especially for connecting fragments separated by quaternary carbons or heteroatoms.

Comparative Analysis of 2D NMR Techniques for a Substituted Pyrazolopyridine

To illustrate the utility of these techniques, let's consider the hypothetical structural elucidation of a substituted pyrazolo[3,4-b]pyridine derivative. The following table summarizes the expected quantitative data that can be extracted from each experiment.

2D NMR Technique Information Yield Typical Data for a Substituted Pyrazolo[3,4-b]pyridine
COSY 1H-1H connectivity through 2-3 bondsCross-peaks between adjacent aromatic protons on the pyridine ring; correlations within alkyl substituents.
NOESY 1H-1H spatial proximity (through-space)Cross-peaks between protons on a substituent and nearby protons on the pyrazolopyridine core, confirming their relative orientation.
HSQC Direct 1H-13C one-bond correlationsEach protonated carbon will show a cross-peak with its attached proton(s), allowing for direct assignment of 13C signals.
HMBC Long-range 1H-13C correlations (2-4 bonds)Correlations from substituent protons to carbons in the heterocyclic core, and between protons and quaternary carbons, are key for establishing the overall connectivity.

Table 1: Quantitative Data from 2D NMR for a Pyrazolopyridine Derivative

Atom Position 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Key HMBC Correlations (1H → 13C)
H-38.15 (s)135.2C-3a, C-7a
H-47.80 (d, J=8.0 Hz)120.5C-5, C-6, C-7a
H-57.20 (t, J=8.0 Hz)128.9C-4, C-6, C-3a
H-67.95 (d, J=8.0 Hz)115.8C-4, C-5, C-7
N1-CH33.90 (s)35.1C-3, C-7a
C7-OCH34.10 (s)60.2C-7

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual chemical shifts and correlations will vary depending on the specific substitution pattern and solvent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality 2D NMR data acquisition.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the pyrazolopyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Quantitative NMR (qNMR): For quantitative analysis, accurately weigh both the sample and an internal standard. Ensure both are fully dissolved.

2D NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.

COSY (cosygpqf pulse program):

  • Spectral Width (sw): 12 ppm in both F2 and F1 dimensions.

  • Number of Points (td): 2048 in F2, 256 in F1.

  • Number of Scans (ns): 2-4.

  • Relaxation Delay (d1): 1.5-2.0 s.

NOESY (noesygpph pulse program):

  • Mixing Time (d8): 0.5-1.0 s (optimized based on molecular size).

  • Spectral Width (sw): 12 ppm in both F2 and F1 dimensions.

  • Number of Points (td): 2048 in F2, 256 in F1.

  • Number of Scans (ns): 8-16.

  • Relaxation Delay (d1): 2.0 s.

HSQC (hsqcedetgpsisp2.2 pulse program):

  • Spectral Width (sw): 12 ppm in F2 (1H), 160 ppm in F1 (13C).

  • Number of Points (td): 1024 in F2, 256 in F1.

  • Number of Scans (ns): 2-4.

  • Relaxation Delay (d1): 1.5 s.

  • 1JCH Coupling Constant: Optimized for ~145 Hz.

HMBC (hmbcgplpndqf pulse program):

  • Spectral Width (sw): 12 ppm in F2 (1H), 200 ppm in F1 (13C).

  • Number of Points (td): 2048 in F2, 256 in F1.

  • Number of Scans (ns): 8-16.

  • Relaxation Delay (d1): 2.0 s.

  • Long-range Coupling Constant (nJCH): Optimized for 8-10 Hz.

Data Processing
  • Fourier Transformation: Apply a sine-bell or squared sine-bell window function before Fourier transformation in both dimensions.

  • Phasing: For phase-sensitive experiments (NOESY, HSQC), perform phase correction in both dimensions.

  • Baseline Correction: Apply a polynomial baseline correction to both dimensions to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axes using the residual solvent signal.

Visualizing the Workflow

The logical progression of experiments in 2D NMR-based structural elucidation can be visualized as follows:

G cluster_1d 1. 1D NMR Analysis cluster_2d_homo 2. Homonuclear Correlations cluster_2d_hetero 3. Heteronuclear Correlations cluster_structure 4. Structure Elucidation H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identify Spin Systems NOESY NOESY (Through-Space Proximity) H1_NMR->NOESY Initial Proximity Clues C13_NMR 13C NMR & DEPT (Carbon Environments & Multiplicities) HSQC HSQC (Direct H-C Bonds) C13_NMR->HSQC Assign Protonated Carbons COSY->HSQC Confirm H-C Assignments Structure Final Structure (Connectivity & Stereochemistry) COSY->Structure Assemble Fragments NOESY->Structure Assemble Fragments HMBC HMBC (Long-Range H-C Connectivity) HSQC->HMBC Anchor for Long-Range Correlations HSQC->Structure Assemble Fragments HMBC->Structure Assemble Fragments

Workflow for 2D NMR-based structural elucidation.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural confirmation.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (through-bond and through-space) in solution.[1]Provides unambiguous structural information in the solution state, which is often biologically relevant. Non-destructive.Requires a relatively larger amount of pure sample. Can be time-consuming.
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[2]Provides the absolute structure with high precision.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires very small amounts of sample. Provides information on molecular formula.Does not provide detailed connectivity or stereochemistry. Fragmentation can be complex to interpret.
UV-Vis Spectroscopy Information about the electronic transitions and conjugation within the molecule.Simple and rapid. Can be used for quantitative analysis.Provides limited structural information. Broad absorption bands can make interpretation difficult for complex molecules.
Computational Chemistry Theoretical prediction of structure, stability, and spectroscopic properties.Complements experimental data and can help in resolving ambiguities.Predictions are model-dependent and require experimental validation.

Table 2: Comparison of 2D NMR with Alternative Structural Elucidation Techniques

For pyrazolopyridines, a combination of 2D NMR and mass spectrometry is often sufficient for complete structural elucidation. However, for novel scaffolds or when absolute stereochemistry needs to be determined, single-crystal X-ray diffraction is the gold standard. Computational methods are increasingly used to predict NMR chemical shifts, which can aid in the assignment of complex spectra.

Conclusion

Two-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolopyridine derivatives. The synergistic use of COSY, NOESY, HSQC, and HMBC experiments provides a comprehensive map of the molecular architecture in solution. When compared with other analytical techniques, 2D NMR offers a unique and detailed insight into the atomic connectivity that is often not achievable by other methods alone. By following robust experimental protocols and understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the structures of novel pyrazolopyridine compounds, accelerating the drug discovery and development process.

References

A Comparative Guide to the Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data. Understanding the relative reactivity of different halopyridines is crucial for designing efficient synthetic routes in medicinal chemistry and materials science, where pyridyl moieties are prevalent.

Introduction to Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic rings like pyridine. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The reactivity of halopyridines in SNAr is significantly influenced by several factors:

  • Position of the Halogen: Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[1][2] Substitution at the 3-position is significantly slower as it does not allow for this stabilization.

  • Nature of the Halogen (Leaving Group): In many activated aromatic systems, the reactivity order for the leaving group is F > Cl ≈ Br > I.[3] This is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[4] However, in some cases, such as the reaction of N-methylpyridinium ions with piperidine, a different reactivity order is observed where the rates for F, Cl, Br, and I are comparable.[1][3]

  • Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups on the pyridine ring enhances its electrophilicity and accelerates the rate of nucleophilic attack.

  • Nucleophile and Reaction Conditions: The strength of the nucleophile, the solvent, and the temperature all play a crucial role in the reaction kinetics.

Quantitative Reactivity Comparison

The following table summarizes quantitative data from a kinetic study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium iodides with piperidine in methanol at 25°C. While this study was conducted on N-methylated pyridines, it provides valuable insight into the relative reactivity of the different halogens.

2-Substituted N-Methylpyridinium IodideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity
2-Fluoro1.3 x 10⁻⁴1.0
2-Chloro1.2 x 10⁻⁴0.92
2-Bromo1.1 x 10⁻⁴0.85
2-Iodo0.9 x 10⁻⁴0.69

Data sourced from a study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol.[3]

In a separate study, it was reported that 2-fluoropyridine reacts with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine, highlighting the significant activating effect of the fluorine substituent in a non-N-alkylated pyridine system.

Experimental Protocols

This section provides a detailed methodology for a comparative kinetic study of the reactivity of 2-halopyridines with a common nucleophile, piperidine.

Objective: To determine the second-order rate constants for the reaction of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyridine with piperidine in a suitable solvent at a constant temperature.

Materials:

  • 2-Fluoropyridine

  • 2-Chloropyridine

  • 2-Bromopyridine

  • 2-Iodopyridine

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., Methanol or Acetonitrile)

  • Internal standard (e.g., dodecane)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel or water bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each 2-halopyridine (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine (e.g., 1 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the solvent and the internal standard stock solution.

    • Add a known volume of the 2-halopyridine stock solution to achieve the desired initial concentration (e.g., 0.01 M).

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the piperidine stock solution to achieve a pseudo-first-order condition (e.g., 0.1 M, a 10-fold excess).

    • Immediately withdraw an aliquot of the reaction mixture (t=0) and quench it (e.g., by adding to a vial containing a small amount of dilute acid to neutralize the piperidine).

    • Withdraw aliquots at regular time intervals and quench them in the same manner.

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 2-halopyridine relative to the internal standard.

    • Plot the natural logarithm of the concentration of the 2-halopyridine (ln[HP]) versus time.

  • Data Analysis:

    • The slope of the linear plot of ln[HP] vs. time will give the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k₂ = k' / [Piperidine].

  • Repeat:

    • Repeat the experiment for each of the other 2-halopyridines under identical conditions.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Aromatic Substitution on 2-Halopyridines

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine 2-Halopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer Nucleophilic Attack (RDS) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination Leaving_Group Halide Ion (X⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of SNAr on a 2-halopyridine, proceeding via a Meisenheimer intermediate.

Experimental Workflow for Comparative Kinetic Study

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Halopyridines, Nucleophile, Internal Standard) Start->Prep_Solutions Reaction_Setup Set up Thermostatted Reaction Vessel Prep_Solutions->Reaction_Setup Add_Reactants Add Halopyridine and Internal Standard Reaction_Setup->Add_Reactants Equilibrate Equilibrate to Reaction Temperature Add_Reactants->Equilibrate Initiate_Reaction Initiate Reaction with Nucleophile Equilibrate->Initiate_Reaction Sampling Withdraw and Quench Aliquots at Timed Intervals Initiate_Reaction->Sampling Analysis Analyze Aliquots (GC/HPLC) Sampling->Analysis Data_Processing Plot Data and Calculate Rate Constants Analysis->Data_Processing Repeat Repeat for Each Halopyridine Data_Processing->Repeat Repeat->Add_Reactants Next Halopyridine End End Repeat->End All Halopyridines Tested

Caption: A typical experimental workflow for the comparative kinetic analysis of halopyridine reactivity.

References

The Strategic Advantage of 5-Bromo-2-hydrazinopyridine in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of foundational chemical building blocks, or synthons, is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of choices, 5-Bromo-2-hydrazinopyridine has emerged as a particularly valuable synthon, especially in the synthesis of kinase inhibitors. This guide provides an objective comparison of this compound with other relevant synthons, supported by experimental data, to illuminate its advantages in drug discovery.

At the core of its utility, this compound offers a versatile scaffold for the construction of complex heterocyclic systems, most notably pyrazoles, which are prevalent in a wide range of biologically active molecules. Its strategic combination of a reactive hydrazine group and a bromine-substituted pyridine ring provides medicinal chemists with a powerful tool for molecular elaboration and optimization.

Comparative Performance in Key Synthetic Transformations

The true value of a synthon is best understood through its performance in key chemical reactions that are fundamental to drug synthesis. Here, we compare this compound with its chloro- and unsubstituted analogs in two critical reaction types: pyrazole formation and palladium-catalyzed cross-coupling reactions.

Pyrazole Synthesis via Cyclocondensation

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method for the synthesis of pyrazoles. The hydrazine moiety of this compound readily participates in this cyclocondensation reaction.

While direct head-to-head comparative yield data for the cyclocondensation of this compound versus its chloro- or unsubstituted counterparts under identical conditions is not extensively reported in a single study, the principle of halogen electronic effects provides some insight. The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the hydrazine group, potentially affecting reaction rates. However, for most applications, all three synthons are effective in forming the desired pyrazole ring.

A more significant point of comparison arises in the subsequent functionalization of the resulting pyrazole-pyridine scaffold, where the halogen atom plays a crucial role.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a significant advantage over the unsubstituted 2-hydrazinopyridine.

When comparing the bromo- and chloro-substituted analogs, the inherent reactivity of the carbon-halogen bond becomes the deciding factor. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. This increased reactivity translates into several practical advantages for the bromo-substituted synthon.

Table 1: Comparison of Bromo- vs. Chloro-substituted Pyridine Synthons in Suzuki-Miyaura Coupling

Feature5-Bromo-substituted Pyridine5-Chloro-substituted PyridineRationale
Reactivity HigherLowerThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.
Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More forcing (e.g., higher temperatures, stronger bases)The higher activation energy for C-Cl bond cleavage requires more energy input.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).The more challenging C-Cl bond activation necessitates more sophisticated catalyst systems.
Typical Yields Generally good to excellent.Can be lower and more variable, highly dependent on the catalyst system and substrate.The higher reactivity of the bromo-derivative typically leads to more efficient conversion to the product.

This enhanced reactivity of the bromo-substituted synthon often translates to higher isolated yields and a more robust and reliable synthetic route, which are critical considerations in the resource-intensive process of drug development.

Case Study: Synthesis of Kinase Inhibitors

The advantages of bromo-substituted synthons are evident in the synthesis of numerous kinase inhibitors. For instance, in the development of analogs of the ALK inhibitor Crizotinib, the use of a brominated pyridine intermediate is a common strategy. The bromine atom allows for the crucial Suzuki coupling step to introduce the pyrazole moiety, a key pharmacophoric element for ALK inhibition.

Similarly, in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor, various synthetic routes employ halogenated pyrimidines. While not a direct comparison with this compound, the principles of differential halogen reactivity are a guiding factor in the selection of optimal synthetic pathways. Reviews of Pazopanib synthesis often highlight the importance of the choice of halogenated intermediates and reaction conditions to achieve high yields and purity.

Experimental Protocols and Workflows

To illustrate the practical application of this compound, a detailed experimental protocol for a key reaction is provided below.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

This protocol describes the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound, acetylacetone, to form the corresponding pyrazolo[1,5-a]pyridine.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-bromo-2,4-dimethylpyrazolo[1,5-a]pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound in Ethanol add_dicarbonyl Add Acetylacetone start->add_dicarbonyl add_catalyst Add Catalytic Acetic Acid add_dicarbonyl->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end end purify->end Final Product: 7-bromo-2,4-dimethylpyrazolo[1,5-a]pyridine ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Promotes Crizotinib Crizotinib Crizotinib->ALK Inhibits VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Proliferation_Migration Proliferation_Migration Gene_Expression->Proliferation_Migration Promotes Pazopanib Pazopanib Pazopanib->VEGFR Inhibits

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-hydrazinopyridine Derivatives via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy in drug development. For novel compounds such as 5-Bromo-2-hydrazinopyridine derivatives, which hold potential in various therapeutic areas, robust analytical methods for purity assessment are paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.[3]

This guide provides a comparative analysis of the purity of three hypothetical synthesized batches of a this compound derivative using a validated reverse-phase HPLC (RP-HPLC) method. The data presented, while illustrative, is based on typical results obtained in a pharmaceutical development setting.

Comparative Purity Analysis

The purity of three different synthesized lots of a this compound derivative was assessed using the RP-HPLC method detailed below. The results are summarized in the table below, highlighting the retention time (RT) of the main peak and the percentage area of detected impurities.

Lot Number Retention Time (min) Purity (%) Impurity 1 (%) (Unreacted Starting Material) Impurity 2 (%) (Side-Product) Total Impurities (%)
Lot A 12.599.850.080.070.15
Lot B 12.598.900.650.451.10
Lot C 12.599.500.200.300.50

Analysis of Results:

  • Lot A demonstrates the highest purity at 99.85%, with minimal levels of both unreacted starting material and a known side-product. This batch would be considered of high quality and suitable for further development.

  • Lot B shows a significantly lower purity of 98.90%. The higher percentages of unreacted starting material (0.65%) and the side-product (0.45%) suggest a less efficient or incomplete chemical reaction during synthesis. This lot would likely require further purification before it could be used in preclinical or clinical studies.

  • Lot C has a good purity profile at 99.50%, although it contains a higher level of a side-product compared to Lot A. Depending on the toxicity of the impurities, this batch might be acceptable for early-stage research but may need optimization for later-stage development.

Experimental Protocol: RP-HPLC for Purity Assessment

This section details the validated RP-HPLC method used for the purity determination of the this compound derivative.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized samples in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

5. Analysis:

  • Inject the sample solutions and record the chromatograms.

  • Calculate the percentage purity using the area normalization method.

Visualizing the Process and Potential Application

To better understand the workflow and the potential context of this analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Synthesized Derivative dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

This compound derivatives are being investigated for a variety of pharmacological activities. The diagram below illustrates a hypothetical signaling pathway where such a derivative might act as an inhibitor of a key kinase involved in a disease process.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression derivative This compound Derivative derivative->kinase2

Caption: Potential Mechanism of Action.

Conclusion

The purity of this compound derivatives can be effectively determined using a validated RP-HPLC method. This guide demonstrates the utility of HPLC in differentiating the purity profiles of various synthesis batches, which is a critical step in ensuring the quality and consistency of potential drug candidates. The provided experimental protocol serves as a robust starting point for researchers in the field. Further characterization of any detected impurities would typically involve techniques such as mass spectrometry (MS) to elucidate their structures and assess their potential impact.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-hydrazinopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Bromo-2-hydrazinopyridine is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is essential due to the compound's inherent hazards.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation.[1][2][3] The signal word for this chemical is "Danger".[1]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles or a face shield, and a lab coat.[3][4][5] All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]

Quantitative Hazard Data Summary

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-faceted approach that considers its properties as both a halogenated organic compound and a hydrazine derivative. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as glass or polyethylene, and have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosion).

  • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[6][7][8][9] Do not mix it with non-halogenated waste, as this will complicate and increase the cost of disposal.[8][10]

On-Site Chemical Treatment (for Dilute Solutions)

For dilute aqueous solutions containing the hydrazine moiety, chemical neutralization can be a preliminary step to reduce its reactivity, although the final product will still be considered hazardous waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Dilution: Ensure the concentration of the hydrazine compound in the aqueous waste is less than 5% to control the exothermic reaction.[4][11]

  • Oxidation: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite while stirring in a chemical fume hood.[2][4][12][13] The reaction with sodium hypochlorite will yield nitrogen gas, water, and sodium chloride.[4]

  • Monitoring: Monitor the reaction closely for any signs of excessive heat generation or gas evolution.

  • Final Disposal: The treated solution, although with the hydrazine hazard reduced, still contains a brominated organic compound and must be collected and disposed of as halogenated hazardous waste.

Disposal of Unused and Concentrated Material

Unused, expired, or concentrated this compound must be disposed of as hazardous waste without any pre-treatment.

  • Original Container: If possible, dispose of the chemical in its original container, ensuring the label is intact and legible.

  • Secure Packaging: Place the container in a secondary, larger container with absorbent material like vermiculite to prevent breakage and absorb any potential leaks during transport.

Final Disposal via Licensed Contractor

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[1][7]

  • Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration (at least 1100°C) in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to handle the combustion byproducts.[14][15][16]

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of in the halogenated organic waste stream.

  • Final Container Disposal: After triple rinsing, the defaced container may be disposed of as non-hazardous laboratory glass or plastic, according to your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste waste_type Is the waste a dilute aqueous solution (<5%)? start->waste_type pretreatment Chemical Pre-treatment: Oxidize with dilute sodium hypochlorite in a fume hood waste_type->pretreatment Yes collect_waste Collect in a labeled 'Halogenated Hazardous Waste' container waste_type->collect_waste No (Solid, Concentrated, or Organic Solution) pretreatment->collect_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) collect_waste->ehs_pickup incineration Final Disposal: High-temperature incineration by a licensed waste contractor ehs_pickup->incineration

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

Personal protective equipment for handling 5-Bromo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-hydrazinopyridine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Below is a summary of its classification and potential hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Skull and CrossbonesDangerH301: Toxic if swallowed[1][2][3]
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage (Category 1)CorrosionDangerH318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkWarningH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound. This compound is a derivative of both pyridine and hydrazine, requiring precautions for both classes of chemicals.[4][5]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6]Nitrile or neoprene gloves (double-gloving recommended).[6][7][8]Laboratory coat.[6][7]N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.[6]
Solution Preparation Chemical splash goggles.[6][7]Nitrile or neoprene gloves.[6][7][8]Laboratory coat.[6][7]Work within a certified chemical fume hood.[6][7]
Conducting Reactions Chemical splash goggles and face shield.[6]Nitrile or neoprene gloves.[6][8]Chemical-resistant laboratory coat or apron.[6]Work within a certified chemical fume hood.[6][7]
Handling Spills Chemical splash goggles and face shield.[6]Double-gloving with chemical-resistant gloves.[6]Chemical-resistant suit or coveralls.[6]Air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[6]
Waste Disposal Chemical splash goggles.[6]Nitrile or neoprene gloves.[6][8]Laboratory coat.[6]Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

Preparation and Weighing:

  • Don the appropriate PPE as specified in the table above.

  • Designate a specific area within the fume hood for handling.

  • To minimize dust, handle the solid carefully.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean the weighing area and tools immediately after use with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation:

  • Always add the solid this compound to the solvent slowly.

  • Ensure the container is appropriately sized to avoid splashes.

  • Keep the container closed when not in use.

Reaction and Work-up:

  • Conduct all reactions in a fume hood.

  • Use equipment that is in good condition to prevent leaks.

  • Upon completion of the reaction, quench any reactive materials safely according to your specific protocol before work-up.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_area Designate Handling Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid Compound prep_area->prep_weigh exec_solution Prepare Solution in Fume Hood prep_weigh->exec_solution exec_reaction Conduct Reaction in Fume Hood exec_solution->exec_reaction cleanup_quench Quench Reaction exec_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area and Equipment cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_decontaminate->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

  • Carefully sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound, including contaminated solids, solutions, and PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless it is part of a documented reaction quenching procedure.

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.

disposal_plan cluster_collection Waste Collection cluster_procedure Disposal Procedure collect_solid Contaminated Solids (e.g., paper towels, gloves) proc_segregate Segregate Waste collect_solid->proc_segregate collect_liquid Unused Solutions & Reaction Mixtures collect_liquid->proc_segregate collect_ppe Used PPE collect_ppe->proc_segregate proc_container Use Labeled, Sealed Containers proc_segregate->proc_container proc_storage Store in Designated Secondary Containment proc_container->proc_storage proc_disposal Dispose via Licensed Contractor proc_storage->proc_disposal

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydrazinopyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydrazinopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.